2-Chloro-5-nitropyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXFNWBWBLJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363595 | |
| Record name | 2-chloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87885-45-8 | |
| Record name | 2-chloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-nitropyrazine physicochemical properties
An In-depth Technical Guide to 2-Chloro-5-nitropyrazine: Properties, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Chloro-5-nitropyrazine (CAS No. 87885-45-8), a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes the available structural, physicochemical, and reactivity data to offer field-proven insights for researchers. It is crucial to distinguish this compound from its analogue, 2-chloro-5-nitropyridine, as the pyrazine core imparts distinct electronic properties and reactivity. Publicly available experimental data on 2-Chloro-5-nitropyrazine is limited, and much of its predicted behavior is inferred from the fundamental principles of heterocyclic chemistry and data from analogous structures.
2-Chloro-5-nitropyrazine is a disubstituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position makes it a highly electron-deficient system, which is key to its reactivity.
Navigating the Solubility Landscape of 2-Chloro-5-nitropyrazine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the solubility characteristics of 2-Chloro-5-nitropyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes foundational solubility principles, leverages data from structurally analogous compounds, and presents detailed experimental protocols. This guide is intended to empower researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Chloro-5-nitropyrazine in a range of relevant organic solvents, thereby facilitating its effective use in synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a fundamental physicochemical parameter in chemical and pharmaceutical development.[1] For an intermediate like 2-Chloro-5-nitropyrazine, understanding its solubility profile is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is crucial for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The differential solubility of a compound in various solvents is the cornerstone of purification techniques like recrystallization.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts formulation strategies.
-
Analytical Method Development: Solubility data is essential for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV/Vis spectroscopy.
This guide will delve into the theoretical and practical aspects of 2-Chloro-5-nitropyrazine solubility, providing a robust framework for its application in a laboratory setting.
Physicochemical Properties and Predicted Solubility Profile of 2-Chloro-5-nitropyrazine
Table 1: Physicochemical Properties of 2-Chloro-5-nitropyrazine
| Property | Value | Source |
| Molecular Formula | C₄H₂ClN₃O₂ | [2] |
| Molecular Weight | 159.53 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred from analogous compounds |
| Calculated LogP | 1.0382 | [2] |
| Topological Polar Surface Area (TPSA) | 68.92 Ų | [2] |
The structure of 2-Chloro-5-nitropyrazine features a pyrazine ring substituted with a chloro group and a nitro group. The pyrazine ring itself is a relatively polar aromatic system due to the presence of two nitrogen atoms. The nitro group is a strong electron-withdrawing group and is highly polar. The chloro group is also electronegative. These features contribute to an overall molecule with significant polarity.
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Due to its polar nature, 2-Chloro-5-nitropyrazine is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like ethanol and methanol. The hydrogen bonding capability of protic solvents can interact with the nitrogen and oxygen atoms of the solute.
-
Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is expected to be low.
-
Water: Given its organic nature and the presence of a hydrophobic pyrazine ring, 2-Chloro-5-nitropyrazine is predicted to have low solubility in water, a common characteristic for many nitropyridine and nitropyrazine derivatives.[4][5]
Insights from Structurally Analogous Compounds
In the absence of direct data, examining the solubility of structurally similar compounds can provide valuable qualitative insights. 2-Chloro-5-nitropyridine is a close structural analog, differing only by a single nitrogen atom in the aromatic ring.
Qualitative Solubility of 2-Chloro-5-nitropyridine:
This information reinforces the prediction that 2-Chloro-5-nitropyrazine will be soluble in a range of common polar organic solvents.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is essential for obtaining precise solubility values for 2-Chloro-5-nitropyrazine. The following are established and reliable methods.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[8]
Protocol:
-
Preparation: Add an excess amount of 2-Chloro-5-nitropyrazine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Chloro-5-nitropyrazine in the diluted sample using a validated analytical method, such as UV/Vis spectroscopy or HPLC.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: A stepwise workflow for determining thermodynamic solubility.
High-Throughput Kinetic Solubility Assays
For earlier stages of research where rapid screening is necessary, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[9]
Protocol (UV/Vis Plate Reader Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-Chloro-5-nitropyrazine in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation and Equilibration: Allow the plate to stand for a set period (e.g., 2-24 hours) to allow for precipitation.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) to determine the point of precipitation.
-
Solubility Determination: The concentration in the last clear well is often reported as the kinetic solubility.
Diagram 2: Conceptual Framework for Solubility Prediction
Caption: Key solute and solvent properties influencing solubility.
Factors Influencing Solubility
Several factors can influence the solubility of 2-Chloro-5-nitropyrazine and should be controlled during experimental determination:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[5] Therefore, it is crucial to maintain a constant and recorded temperature during experiments.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A range of solvents with varying polarities should be tested to establish a comprehensive profile.
-
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a well-characterized, high-purity sample of 2-Chloro-5-nitropyrazine.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
While direct quantitative solubility data for 2-Chloro-5-nitropyrazine remains to be published, a strong predictive framework can be established based on its physicochemical properties and data from analogous compounds. This guide has outlined the theoretical basis for its expected solubility in various organic solvents and has provided detailed, actionable protocols for its experimental determination. By employing these methods, researchers can generate the precise solubility data required to accelerate their research and development efforts involving this important heterocyclic intermediate.
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Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitropyridine. Retrieved from [Link]
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Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
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Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-5-nitropyrazine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-nitropyrazine, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its physicochemical properties, including its melting point, alongside established synthesis protocols and its versatile applications.
Introduction to 2-Chloro-5-nitropyrazine
2-Chloro-5-nitropyrazine is a substituted pyrazine derivative characterized by a chlorine atom at the 2-position and a nitro group at the 5-position of the pyrazine ring. The electron-withdrawing nature of both the pyrazine ring and the nitro group makes the chlorine atom susceptible to nucleophilic substitution, rendering it a valuable intermediate in the synthesis of more complex molecules. Its unique electronic and structural features have positioned it as a significant reagent in the development of novel therapeutics and functional materials.
Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-nitropyrazine are fundamental to its handling, application in synthesis, and purification.
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClN₃O₂ | |
| Appearance | Yellow crystals | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | Data not available |
Synthesis of 2-Chloro-5-nitropyrazine
The synthesis of 2-Chloro-5-nitropyrazine typically involves the nitration of a chloropyrazine precursor. A representative synthetic pathway is outlined below.
Synthetic Workflow Diagram
Sources
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitropyrazine
This guide provides a comprehensive technical overview of the synthetic pathway for 2-Chloro-5-nitropyrazine, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the core reaction mechanisms, offers detailed experimental protocols, and explains the scientific rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Strategic Overview: A Two-Stage Approach to Synthesis
The synthesis of 2-Chloro-5-nitropyrazine is most effectively achieved through a robust two-step sequence starting from the commercially available 2-aminopyrazine. This strategy is predicated on two cornerstone reactions of aromatic chemistry: electrophilic nitration followed by a Sandmeyer-type chloro-de-diazoniation.
The pathway involves:
-
Nitration: The selective introduction of a nitro group (-NO₂) onto the pyrazine ring at the C-5 position. This step leverages the directing effect of the existing amino group on an otherwise electron-deficient heterocyclic system.
-
Chloro-de-diazoniation: The transformation of the amino group (-NH₂) into a chloro group (-Cl) via an intermediate diazonium salt. This classic Sandmeyer reaction provides a reliable method for installing the target halogen.
This strategic sequence is efficient and allows for the controlled construction of the desired molecule.
An In-Depth Technical Guide to 2-Chloro-5-nitropyridine: Synthesis, Reactivity, and Applications
Senior Application Scientist Note: Initial searches for "2-Chloro-5-nitropyrazine" did not yield sufficient technical data for a comprehensive guide. This document instead focuses on the closely related and industrially significant compound, 2-Chloro-5-nitropyridine , for which extensive information is available. This guide is intended for researchers, scientists, and professionals in drug development, providing expert insights into its chemical properties and applications.
Introduction
2-Chloro-5-nitropyridine is a highly versatile and reactive heterocyclic compound that serves as a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a pyridine ring substituted with a chloro group at the 2-position and a nitro group at the 5-position, imparts a unique electronic profile that makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group, coupled with the electronegativity of the nitrogen atom in the pyridine ring, significantly activates the chlorine atom for displacement. This property is extensively leveraged in the construction of complex molecular architectures, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-nitropyridine is paramount for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 4548-45-2 | [2][3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 105-108 °C | |
| Solubility | Insoluble in water, soluble in hot methanol and other organic solvents like ether and carbon tetrachloride. | [5] |
| Purity | Typically ≥ 98% (GC) | [1] |
Synthesis of 2-Chloro-5-nitropyridine: A Comparative Overview
Several synthetic routes to 2-Chloro-5-nitropyridine have been developed, each with its own advantages and considerations. The choice of method often depends on the starting material availability, desired scale, and safety considerations.
Method 1: From 2-Aminopyridine
This is a common and well-established multi-step synthesis. The causality behind this pathway lies in the strategic functionalization of the pyridine ring.
Caption: Synthetic pathway from 2-Aminopyridine.
Experimental Protocol: Synthesis from 2-Aminopyridine
-
Nitration:
-
Carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining a low temperature (<10 °C).
-
To this solution, add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the temperature below 30 °C.
-
After the addition, the reaction mixture is heated to promote the nitration, yielding 2-amino-5-nitropyridine.[6]
-
-
Diazotization and Hydrolysis:
-
Dissolve the resulting 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.
-
Cool the solution and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
This intermediate is then hydrolyzed to 2-hydroxy-5-nitropyridine.[6]
-
-
Chlorination:
-
The 2-hydroxy-5-nitropyridine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[5][7]
-
The reaction mixture is heated, and after completion, the excess POCl₃ is removed by distillation.
-
The product is isolated by pouring the residue into ice water and neutralizing it, followed by extraction with an organic solvent like dichloromethane.[7]
-
Method 2: From 3-Nitropyridine
This method offers a more direct approach to the target molecule.
Caption: Direct chlorination of 3-Nitropyridine.
Experimental Protocol: Synthesis from 3-Nitropyridine
-
Combine 3-nitropyridine with an alkali and a chloride salt in a suitable solvent and cool the mixture.
-
A solution of dichlorine monoxide in the same solvent is then added dropwise while maintaining a low temperature.
-
After the reaction is complete, the mixture is poured into ice water, and the organic layer containing the product is separated, washed, and dried.[6]
Reactivity and Reaction Mechanisms
The reactivity of 2-Chloro-5-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further amplified by the nitro group, makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.
Caption: General mechanism of SNAr reaction.
This reactivity allows for the introduction of a wide range of functional groups by displacing the chloro group with various nucleophiles such as amines, alcohols, and thiols. This is a cornerstone of its utility in building complex molecules.
Applications in Drug Development
2-Chloro-5-nitropyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).
-
Antimalarial Drugs: It is a key building block in the synthesis of the antimalarial drug pyronaridine.[6]
-
Kinase Inhibitors: This compound is utilized in the preparation of novel VEGFR2 kinase inhibitors, which are crucial in controlling angiogenesis, a key process in cancer development.
-
Androgen Receptor Antagonists: It is used in the synthesis of 4-(Benzoylaminophenoxy)phenol derivatives which act as androgen receptor antagonists, with potential applications in prostate cancer therapy.
-
Anticancer Agents: The reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine is a step in synthesizing novel thiourea and thiazolidinone derivatives that have shown cytotoxic activity against prostate cancer cell lines.[5]
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling 2-Chloro-5-nitropyridine.
-
Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[8][9] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9] Use in a well-ventilated area and avoid breathing dust.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[8]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][9] If on skin, wash with plenty of soap and water.[8][9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth and seek medical attention.[8][9][10]
Conclusion
2-Chloro-5-nitropyridine is a compound of significant industrial and academic interest due to its versatile reactivity, which makes it an invaluable building block in organic synthesis. Its role as a key intermediate in the production of a diverse range of pharmaceuticals highlights its importance in drug discovery and development. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for any researcher or scientist working with this important heterocyclic compound.
References
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitropyridine (CAS 4548-45-2). Retrieved from [Link]
- Shao, Y. (2009). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Nanjing University of Science and Technology.
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitropyridine. Retrieved from [Link]
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Introduction: The Significance of 2-Chloro-5-nitropyridine
An In-depth Technical Guide to the Crystal Structure of 2-Chloro-5-nitropyridine
A Note on the Subject Compound: Initial searches for "2-Chloro-5-nitropyrazine" did not yield specific crystallographic data. However, extensive and detailed structural information is available for the closely related compound, 2-Chloro-5-nitropyridine. This guide will therefore focus on the crystal structure of 2-Chloro-5-nitropyridine, a compound of significant interest in synthetic and materials chemistry.
2-Chloro-5-nitropyridine (C₅H₃ClN₂O₂) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.[1][2] The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring makes it a versatile precursor for nucleophilic substitution reactions.[3] Understanding its solid-state structure is paramount for controlling reaction pathways, predicting polymorphism, and designing novel crystalline materials with desired physicochemical properties. This guide provides a detailed analysis of the single-crystal X-ray diffraction study of 2-Chloro-5-nitropyridine, focusing on its molecular geometry, intermolecular interactions, and the experimental basis for its structural determination.
Molecular Geometry and Conformation
The molecular structure of 2-Chloro-5-nitropyridine is characterized by a high degree of planarity. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.090 Å.[3][4] This planarity is a key feature influencing its crystal packing. In some related structures, the nitro group can be significantly twisted with respect to the pyridine ring, but in this primary polymorph, it remains closely aligned with the plane of the ring.[3]
Caption: Molecular Structure of 2-Chloro-5-nitropyridine.
Crystallographic Data Analysis
The crystal structure of 2-Chloro-5-nitropyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1̅. The detailed crystallographic data are summarized in the table below.[3][4]
| Parameter | Value |
| Chemical Formula | C₅H₃ClN₂O₂ |
| Formula Weight | 158.54 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| Unit Cell Dimensions | |
| a | 3.7599 (8) Å |
| b | 5.8641 (13) Å |
| c | 7.0189 (15) Å |
| α | 84.687 (3)° |
| β | 89.668 (3)° |
| γ | 76.020 (3)° |
| Volume (V) | 149.50 (6) ų |
| Z | 1 |
| Calculated Density (Dₓ) | 1.761 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (T) | 100 K |
| Absorption Coeff. (μ) | 0.56 mm⁻¹ |
Supramolecular Assembly: Intermolecular Interactions & Crystal Packing
The stability and arrangement of molecules within the crystal lattice are governed by a network of specific intermolecular interactions. In the case of 2-Chloro-5-nitropyridine, the packing is dominated by halogen bonds and non-classical hydrogen bonds.
Halogen Bonding: The Cl···O Interaction
A prominent feature of the crystal structure is a short, directional contact between the chlorine atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[3] The Cl···O distance is 3.068 (4) Å, which is significantly shorter than the sum of their van der Waals radii (approx. 3.27 Å), indicating a strong halogen bond.[4] This interaction links the molecules into one-dimensional chains extending along the crystallographic axis.
C—H···O Non-classical Hydrogen Bonds
These primary chains, formed by halogen bonds, are further consolidated into a layered structure. This is achieved through non-classical C—H···O hydrogen bonds involving the second oxygen atom of the nitro group and hydrogen atoms of the pyridine ring.[3][4] These weaker, yet structurally significant, interactions provide cohesion between the halogen-bonded chains, resulting in the formation of a stable two-dimensional sheet-like architecture.
Caption: Key intermolecular interactions in the crystal of 2-Chloro-5-nitropyridine.
Experimental Protocols
Synthesis and Crystallization
2-Chloro-5-nitropyridine is typically synthesized via the chlorination of 2-hydroxy-5-nitropyridine.[2][5] A common laboratory-scale procedure is as follows:
-
Reaction Setup: 2-hydroxy-5-nitropyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] The reaction may be performed in the presence of a catalyst like DMF.
-
Reaction Conditions: The mixture is heated, often to reflux, for several hours until the starting material is consumed (monitored by TLC).[2]
-
Work-up: After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully poured into ice water.
-
Purification: The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystalline 2-Chloro-5-nitropyridine.[5][6]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.
Single-Crystal X-ray Diffraction Workflow
The determination of the crystal structure follows a standardized workflow:
Caption: Workflow for Single-Crystal X-ray Structure Determination.
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX). The crystal is cooled to a low temperature (100 K) to minimize thermal vibrations. Diffraction data are collected using Mo Kα radiation.[4]
-
Data Reduction: The raw diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes cell refinement and data reduction using software like SAINT.[4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXS97) and refined by full-matrix least-squares on F² (e.g., with SHELXL97).[4] An absorption correction is applied to account for the attenuation of X-rays by the crystal.[4]
Data Refinement Details
The quality of the final crystal structure model is assessed by several parameters.
| Parameter | Value |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.143 |
| Goodness-of-fit (S) | 1.17 |
| Measured Reflections | 1379 |
| Independent Reflections | 1114 |
| R(int) | 0.022 |
| Data / Restraints / Parameters | 1114 / 3 / 91 |
These values indicate a well-refined and reliable crystal structure determination.[3][4]
Conclusion
The crystal structure of 2-Chloro-5-nitropyridine reveals a planar molecule that self-assembles into a layered architecture through a combination of Cl···O halogen bonds and C—H···O non-classical hydrogen bonds. This detailed structural knowledge, grounded in high-quality single-crystal X-ray diffraction data, is invaluable for researchers in drug development and materials science. It provides a blueprint for understanding the solid-state behavior of this important synthetic intermediate and for designing new materials with tailored supramolecular structures.
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848. [Link]
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Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. ResearchGate. [Link]
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Sun, G.-F., et al. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o665. [Link]
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Stability and Storage of 2-Chloro-5-nitropyrazine: A Guide Based on First Principles and Analogous Compound Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Direct, empirically-derived stability data for 2-Chloro-5-nitropyrazine is not extensively available in peer-reviewed literature. This guide is therefore constructed based on fundamental chemical principles, analysis of its structural features, and a comparative assessment with its well-documented analogue, 2-chloro-5-nitropyridine. The recommendations herein represent a robust, safety-first approach for handling, storing, and evaluating the stability of this compound.
Introduction: Structural and Reactivity Analysis
2-Chloro-5-nitropyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a chloro group and a nitro group. Its chemical structure is central to its reactivity and stability. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This deficiency is significantly amplified by the strong electron-withdrawing nature of the nitro group at the 5-position.
This electronic arrangement activates the chlorine atom at the 2-position, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity is the primary driver of its potential degradation pathways.
For context, it is useful to compare 2-Chloro-5-nitropyrazine with its pyridine analog (See Figure 1). The additional nitrogen atom in the pyrazine ring further depletes the aromatic system of electron density compared to pyridine, suggesting that 2-Chloro-5-nitropyrazine may be even more susceptible to nucleophilic attack and subsequent degradation than 2-chloro-5-nitropyridine.[1]
Figure 1. Comparison of 2-Chloro-5-nitropyrazine and its pyridine analog.
Inferred Stability Profile and Degradation Pathways
Based on its structure, 2-Chloro-5-nitropyrazine is susceptible to several modes of degradation. Understanding these potential pathways is crucial for establishing appropriate storage and handling protocols.
Hydrolytic Stability
The most probable degradation pathway is hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism, where water or hydroxide ions act as the nucleophile, displacing the chloride to form 2-hydroxy-5-nitropyrazine. This reaction is expected to be accelerated under basic conditions due to the increased concentration of the more potent hydroxide nucleophile. Acidic conditions may also promote hydrolysis, albeit potentially at a slower rate. The general mechanism for this is depicted in Figure 2. Given that pyrazine compounds can be hygroscopic, absorbing moisture from the air, this pathway is of significant concern.[2]
Figure 2. General SNAr degradation pathway for 2-Chloro-5-nitropyrazine.
Thermal Stability
Nitroaromatic compounds can be thermally labile. While specific data for 2-Chloro-5-nitropyrazine is unavailable, studies on related nitropyrazoles show that thermal decomposition can be complex, often initiating with the loss of the nitro group or cleavage of the heterocyclic ring.[3][4] High temperatures will likely accelerate degradation and should be avoided. For its pyridine analog, thermal decomposition can release toxic gases such as nitrogen oxides and hydrogen chloride.[5]
Photostability
Many nitroaromatic compounds are known to be sensitive to light. UV or visible light can provide the energy to promote electrons to excited states, leading to reactions such as cleavage of the carbon-nitro bond or other complex rearrangements. The International Council for Harmonisation (ICH) guideline Q1B recommends photostability testing for new drug substances to assess this risk.[6] Therefore, exposure to light, particularly UV light, should be minimized.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation, a conservative approach to storage and handling is essential. The following conditions are recommended based on the inferred stability profile.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2–8°C | To minimize the rate of potential thermal degradation and hydrolysis.[2] Avoids the higher kinetic energy that can overcome activation barriers for decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation and displace atmospheric moisture. Pyrazine compounds can be hygroscopic.[2] |
| Light Exposure | Protect from Light (Amber Vial) | To prevent photolytic degradation. The use of amber glass vials or storage in a dark cabinet is strongly advised.[6] |
| Humidity | Store in a Dry Environment | To minimize hydrolytic degradation. The compound should be stored in a tightly sealed container, preferably within a desiccator.[2] |
| Incompatibilities | Avoid Strong Acids, Bases, and Oxidizing/Reducing Agents | These substances can directly react with the compound, catalyzing its degradation.[2] Strong bases will accelerate hydrolysis, while strong acids may affect the pyrazine ring. |
Experimental Protocol: Forced Degradation Study
Given the absence of published stability data, performing a forced degradation (or stress testing) study is the most reliable way to understand the intrinsic stability of 2-Chloro-5-nitropyrazine.[7][8] Such a study intentionally degrades the sample to identify likely degradation products and develop stability-indicating analytical methods.
Objective
To identify the potential degradation pathways of 2-Chloro-5-nitropyrazine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.
Materials & Equipment
-
2-Chloro-5-nitropyrazine
-
HPLC-grade Acetonitrile and Water
-
HPLC-grade Methanol
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC with UV and/or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)[6]
-
Laboratory oven
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Experimental Workflow
Figure 3. Workflow for the forced degradation study of 2-Chloro-5-nitropyrazine.
Step-by-Step Stress Conditions
For each condition, prepare a sample in a separate flask. Aim for 5-20% degradation of the parent compound.[8]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat at 60°C for 24-48 hours.
-
Withdraw samples at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Before analysis, cool and neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep at room temperature and monitor closely. This reaction may be rapid.
-
Withdraw samples at intervals (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24-48 hours, protected from light.
-
Withdraw samples at regular intervals.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to an amber vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid compound in an oven at 70°C for 48 hours.
-
Also, prepare a solution sample and keep it at 70°C.
-
At the end of the study, dissolve the solid in solvent and dilute both samples to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution sample and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
After exposure, prepare samples for analysis.
-
Analysis and Interpretation
-
Analyze all stressed samples, a non-stressed control, and a blank by a suitable gradient HPLC method.
-
The method should be capable of separating the main peak from any degradation products.
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation and check for mass balance.
-
If using an MS detector, identify the mass-to-charge ratio (m/z) of the major degradants to propose their structures.
Conclusion
While definitive stability data for 2-Chloro-5-nitropyrazine is scarce, a thorough analysis of its chemical structure and comparison with known analogs strongly suggests it is a compound sensitive to hydrolysis, heat, and light. The presence of the electron-deficient pyrazine ring, further activated by a nitro group, makes the chloro substituent susceptible to nucleophilic displacement. Therefore, strict adherence to recommended storage conditions—cool, dry, and dark in an inert atmosphere—is paramount to preserving its integrity. For any application requiring long-term stability or formulation, conducting a forced degradation study as outlined is not just recommended, but essential for ensuring scientific rigor and safety.
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BIOSYNCE. (2025, June 5). What are the storage requirements for pyrazine? Retrieved from [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitropyridine. Retrieved from [Link]
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Axxence Aromatic GmbH. (n.d.). natural pyrazines 26. Retrieved from [Link]
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897. Retrieved from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
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International Journal of Pharmaceutical Research & Analysis. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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ResearchGate. (2025, November 26). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
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Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914–1918. Retrieved from [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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An In-Depth Technical Guide to the Electron Density Distribution of 2-Chloro-5-nitropyrazine and its Implications for Drug Development
Abstract
2-Chloro-5-nitropyrazine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of complex pharmaceutical agents and functional materials. A profound understanding of its intramolecular electron density distribution is paramount for predicting its chemical reactivity, metabolic stability, and potential for intermolecular interactions—key determinants in modern drug design. This technical guide provides a comprehensive exploration of the electronic landscape of 2-Chloro-5-nitropyrazine. We bridge theoretical and experimental frameworks, offering detailed protocols for both computational analysis via Density Functional Theory (DFT) and experimental determination through Single-Crystal X-ray Diffraction. By elucidating the influence of the pyrazine core, the chloro substituent, and the potent nitro withdrawing group, this guide offers researchers and drug development professionals the foundational knowledge required to strategically leverage this important synthetic intermediate.
Introduction: The Strategic Importance of 2-Chloro-5-nitropyrazine
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its two nitrogen atoms provide unique electronic properties and act as hydrogen bond acceptors, which are critical for molecular recognition at biological targets. 2-Chloro-5-nitropyrazine emerges as a particularly valuable synthetic intermediate due to the specific arrangement of its functional groups, which strategically modulates the electron density across the aromatic system.
The core of this guide is built upon a fundamental principle: a molecule's three-dimensional distribution of electrons governs its physical and chemical properties. For a drug candidate, this includes:
-
Chemical Reactivity: Dictates how the molecule can be modified and its susceptibility to metabolic degradation.
-
Intermolecular Interactions: Governs how the molecule binds to its target receptor (e.g., hydrogen bonding, halogen bonding, π-π stacking).
-
Physicochemical Properties: Influences solubility, lipophilicity, and membrane permeability.
This document provides an in-depth analysis of these characteristics for 2-Chloro-5-nitropyrazine, presenting both the theoretical underpinnings and the practical methodologies required to study them.
Molecular Architecture and Predicted Electronic Landscape
The structure of 2-Chloro-5-nitropyrazine is characterized by a pyrazine ring substituted with a chloro group at position 2 and a nitro group at position 5. The interplay of these features creates a highly polarized electronic environment.
-
Pyrazine Core: The two nitrogen atoms are highly electronegative and act as inductive electron sinks, reducing the overall electron density of the carbon atoms in the ring. This makes the pyrazine ring inherently electron-deficient compared to benzene.
-
Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups used in organic chemistry, operating through both inductive and resonance effects. It drastically reduces electron density at the ortho and para positions relative to its location.
-
Chloro Group (-Cl): The chlorine atom is electronegative, withdrawing electron density through induction. It also possesses lone pairs that can, in principle, donate into the ring via resonance, but for halogens, the inductive effect is dominant.
This combination renders the pyrazine ring exceptionally electron-poor, activating the C-Cl bond for specific chemical transformations.
Theoretical Analysis via Density Functional Theory (DFT)
Computational chemistry provides powerful predictive insights into electron distribution before any laboratory work is undertaken. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, offering a balance of accuracy and computational efficiency.[1][2]
Causality Behind the Method
DFT is used to solve the Schrödinger equation for a molecule, yielding the ground-state electron density (ρ(r)). From this fundamental property, other critical electronic descriptors can be calculated:
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For 2-Chloro-5-nitropyrazine, the MEP would show highly positive potential around the ring carbons and a highly negative potential around the nitro group's oxygen atoms.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.[3] A small gap suggests higher reactivity.
Self-Validating Computational Workflow
A trustworthy computational protocol involves systematic steps to ensure the results are reliable and reproducible. The basis set (e.g., 6-311++G(d,p)) and functional (e.g., B3LYP) are chosen based on their proven performance for similar organic heterocyclic systems.[4]
Predicted Electronic Properties
While specific DFT calculations for 2-Chloro-5-nitropyrazine are not widely published, data from analogous substituted pyrazines and nitropyridines allow for robust predictions.[1][5]
| Parameter | Predicted Value/Observation | Significance for Reactivity & Drug Design |
| HOMO-LUMO Gap (ΔE) | Small | Indicates high reactivity, particularly towards nucleophiles. The molecule is a good electrophile. |
| HOMO Distribution | Primarily on the pyrazine ring, with some contribution from Cl lone pairs. | The ring itself is the primary site of electron donation, though this is weak overall. |
| LUMO Distribution | Concentrated over the C2-N1-C6 and C5-NO₂ regions. | The C2 position is a primary site for nucleophilic attack, leading to substitution of the chloro group. |
| Molecular Dipole Moment | High | Suggests the molecule is highly polar, which will influence its solubility and binding interactions. |
| MEP Analysis | Strong positive potential (blue) on ring C-H and near C2. Strong negative potential (red) on the nitro oxygens and ring nitrogens. | Confirms C2 as the key electrophilic site for SNAr and the N/O atoms as key hydrogen bond acceptors. |
Experimental Verification by X-ray Crystallography
The gold standard for determining the precise three-dimensional arrangement of atoms and the distribution of electrons in a molecule is Single-Crystal X-ray Diffraction.[6] This technique provides empirical data that can be used to validate and refine computational models.
Foundational Principles
When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electrons of the atoms. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By measuring the position and intensity of these spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal. Fitting the known atomic composition into this map yields a precise molecular structure, including bond lengths, bond angles, and intermolecular contacts.
Authoritative Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines a self-validating workflow for obtaining high-quality crystallographic data.
Crystallographic Data for the Analogous 2-Chloro-5-nitropyridine
While a crystal structure for 2-Chloro-5-nitropyrazine is not publicly available as of this writing, an examination of the published data for its close analog, 2-Chloro-5-nitropyridine, provides an excellent proxy for the type of information obtained.[7][8]
| Parameter | Reported Value for 2-Chloro-5-nitropyridine[8] | Interpretation and Significance |
| Crystal System | Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a=3.7599 Å, b=5.8641 Å, c=7.0189 Å | Defines the size and shape of the repeating unit in the crystal. |
| Molecular Geometry | The non-H atoms are nearly coplanar (r.m.s. deviation = 0.090 Å). | A planar structure facilitates π-stacking interactions in a biological context. |
| Key Intermolecular Contact | A short Cl···O contact of 3.068 Å. | This indicates a significant non-covalent interaction (a halogen bond), which is crucial for understanding crystal packing and can be relevant to drug-receptor binding. |
| R-factor | 0.056 | A measure of the agreement between the experimental data and the final refined model. Values below 0.06 are considered very good for small molecules. |
This data empirically confirms the planarity of the aromatic system and reveals specific, directional intermolecular forces that stabilize the solid state. A similar analysis of 2-Chloro-5-nitropyrazine would be expected to yield analogous insights into its solid-state conformation and packing.
Bridging Electron Density to Reactivity and Drug Design
The convergence of theoretical predictions and experimental data provides a clear and actionable picture of 2-Chloro-5-nitropyrazine's chemical behavior.
The dominant feature is the highly electron-deficient nature of the pyrazine ring, which makes the chlorine atom at the C2 position an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.
This predictable reactivity is a cornerstone of its utility in drug development.[9] Medicinal chemists can use 2-Chloro-5-nitropyrazine as a scaffold, readily displacing the chlorine with a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to build libraries of new compounds. The electron-poor pyrazine core often remains intact, providing the desired pharmacophoric features for receptor binding, while the newly introduced substituent can be tailored to optimize potency, selectivity, or pharmacokinetic properties.
Conclusion
The electron density distribution of 2-Chloro-5-nitropyrazine is defined by the powerful electron-withdrawing nature of its pyrazine core and nitro substituent. This creates a highly electrophilic center at the C2 carbon, rendering the molecule an ideal substrate for nucleophilic aromatic substitution. This guide has detailed the theoretical (DFT) and experimental (X-ray crystallography) methodologies required to probe this electronic structure, providing researchers with the conceptual framework and practical workflows to do so. A comprehensive understanding of this molecule's electronic landscape is not merely an academic exercise; it is the critical foundation upon which new, targeted, and effective therapeutic agents can be rationally designed and synthesized.
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Molecular Dynamics and Density Functional Theory Study on Corrosion Inhibitory Action of Three Substituted Pyrazine Derivatives. (2014). ResearchGate. [Link]
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DFT studies on nitrogen-rich pyrazino [2, 3-e][1][3][10][11] tetrazine-based high-energy density compounds. (2019). PubMed. [Link]
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X-Ray Powder Diffraction Data for Pyrazine Picrates. (1963). Optica Publishing Group. [Link]
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Canadian Chemical Transactions Molecular Dynamics and Density Functional Theory Study on Corrosion Inhibitory Action of Three Substituted Pyrazine Derivatives on Steel Surface. (2025). ResearchGate. [Link]
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X-Ray Powder Diffraction Data for Pyrazine Picrates. (1963). Applied Spectroscopy. [Link]
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2-Chloro-5-nitropyridine. (2010). ResearchGate. [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2021). MDPI. [Link]
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An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. (1985). Journal of the Chemical Society, Dalton Transactions. [Link]
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2-Chloro-5-nitropyridine. PubChem. [Link]
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A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. (2025). Ain Shams Engineering Journal. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules. [Link]
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X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (2025). ResearchGate. [Link]
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2-Chloro-5-nitropyridine. NIST WebBook. [Link]
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2-Chloro-5-nitropyridine. (2010). National Institutes of Health (NIH). [Link]
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Structure of 2-chloro-5-nitro pyridine. ResearchGate. [Link]
-
Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. ResearchGate. [Link]
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Electron density Laplacian contour line map, ∇²ρ(rb), for complexes 1‐4... ResearchGate. [Link]
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Electron-Density Map Interpretation. (1997). ScienceDirect. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-nitropyrazine via Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of 2-Chloro-5-nitropyrazine
2-Chloro-5-nitropyrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility stems from the highly activated nature of the C2-chloro substituent, rendering it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. The pyrazine core, an isostere of pyridazine and pyrimidine, is a common motif in pharmacologically active molecules. The strategic placement of a potent electron-withdrawing nitro group and the inherent electron-deficient character of the diazine ring synergistically activate the molecule for facile displacement of the chloride leaving group. This predictable reactivity allows for the controlled and efficient introduction of a vast array of functional groups, including amines, ethers, and thioethers, providing a robust platform for generating diverse molecular libraries for drug discovery and the synthesis of advanced materials.
The SNAr Mechanism: An Electronically-Driven Pathway
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[1][2] The reaction of 2-chloro-5-nitropyrazine is a classic example of the SNAr addition-elimination mechanism. Unlike SN2 reactions, a direct backside attack is sterically impossible on an sp²-hybridized carbon within an aromatic ring.[1] Instead, the reaction proceeds through a distinct two-step pathway.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This addition temporarily disrupts the aromaticity of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]
Step 2: Resonance Stabilization and Leaving Group Expulsion The stability of the Meisenheimer complex is the cornerstone of this reaction's feasibility. The negative charge is effectively delocalized across the pyrazine ring and, crucially, onto the oxygen atoms of the nitro group positioned para to the site of attack.[2][4] This delocalization significantly lowers the activation energy of the initial addition step. In the final, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group, yielding the substituted 5-nitropyrazine product.[4]
Sources
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-nitropyrazine
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-5-nitropyrazine. This reaction is a cornerstone for the synthesis of 2-amino-5-nitropyrazine derivatives, which are pivotal intermediates in pharmaceutical and materials science research.[1][2] We will delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed and optimized experimental protocol, and provide expert insights into the selection of catalysts, ligands, and bases. This guide is designed for researchers, scientists, and drug development professionals seeking to reliably and efficiently perform this critical C-N bond formation.
Introduction: The Strategic Importance of Aminopyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an amino group to the pyrazine ring via C-N cross-coupling reactions unlocks a vast chemical space for the development of novel therapeutics and functional materials.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often require severe conditions and have limited substrate scope.[4]
The substrate of focus, 2-chloro-5-nitropyrazine, presents a unique challenge and opportunity. The chloro-substituent serves as an excellent leaving group for cross-coupling, while the electron-withdrawing nitro group significantly influences the electronic properties of the pyrazine ring, impacting catalyst reactivity. Successfully navigating this reaction requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, and base.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyrazine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the ligand bound to the palladium center.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6] The choice of base is critical to prevent catalyst inhibition or substrate degradation.[7]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, releasing the 2-amino-5-nitropyrazine product and regenerating the active Pd(0) catalyst.[6] Bulky, electron-rich ligands are known to facilitate this step.[4][5]
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination cycle.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the amination of 2-chloro-5-nitropyrazine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is often preferred as it is already in the active Pd(0) oxidation state. Pd(OAc)₂ (Palladium(II) acetate) is also highly effective and air-stable but requires in-situ reduction to Pd(0), which is usually accomplished by the phosphine ligand. |
| Ligand | XPhos, SPhos, RuPhos | For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are critical.[4][5] These ligands promote the oxidative addition and reductive elimination steps, preventing catalyst deactivation and side reactions.[4] N-heterocyclic carbenes (NHCs) can also be effective ligands.[8][9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[6] Sodium tert-butoxide (NaOtBu) is a common choice for its strength.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous, though they may require higher reaction temperatures.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base. Toluene and 1,4-dioxane are most common due to their ability to dissolve the reactants and their higher boiling points, which allows for heating if necessary.[11] Tetrahydrofuran (THF) is also a viable option. |
Detailed Experimental Protocol
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst and some ligands are air-sensitive. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.01 - 0.02 eq, 1-2 mol%)
-
XPhos (0.02 - 0.04 eq, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyrazine, the chosen amine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Scientist's Note: Adding the reagents in solid form under a positive flow of inert gas minimizes exposure to air and moisture. The order of addition is generally not critical, but it is good practice to add the catalyst and ligand last.
-
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (2-chloro-5-nitropyrazine).
-
Reaction Conditions: Seal the flask and stir the mixture at a temperature ranging from 80 °C to 110 °C.
-
Scientist's Note: The optimal temperature can vary. For highly reactive amines, the reaction may proceed at lower temperatures, while less reactive or sterically hindered amines may require heating to 100-110 °C.[6]
-
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding water. c. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-5-nitropyrazine product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A logical workflow for diagnosing and solving common issues in the reaction.
Conclusion
The Buchwald-Hartwig amination of 2-chloro-5-nitropyrazine is a highly effective method for constructing C-N bonds, providing access to valuable chemical building blocks.[11] Success relies on a firm grasp of the reaction mechanism and careful control over experimental parameters, particularly the choice of ligand and the maintenance of an inert atmosphere. This guide provides the foundational knowledge and a practical protocol to empower researchers to confidently apply this transformative reaction in their synthetic endeavors.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [URL: https://www.acs.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [URL: https://research.rug.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
- Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo502215v]
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [URL: https://www.researchgate.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/figure/Amination-products-of-chloropyrazine-and-2-chloropyrimidine_fig1_277321558]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.Catalysts. [URL: https://www.mdpi.com/2073-4344/11/11/1350]
- Buchwald–Hartwig reaction: an update. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Buchwald%E2%80%93Hartwig-reaction%3A-an-update-Heravi-Zadsirjan/4703a4661005b6342d765d774a38779b5b244d32]
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.16092019]
- Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-amination-of-polyhalopyridines-catalyzed-Caron-Stivanello/c06f15714399e52c8034509e51c6c51475704983]
- Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10419330]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10295896/]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reaction/Buchwald-Hartwig-Cross-Coupling]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op049961v]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00073]
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Application Notes and Protocols for the Reaction of 2-Chloro-5-nitropyrazine with Amine Nucleophiles
Introduction: The Strategic Importance of 2-Amino-5-nitropyrazines in Drug Discovery
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to the pyrazine ring is a critical step in the synthesis of a diverse array of pharmaceutical agents. 2-Chloro-5-nitropyrazine is a highly valuable and versatile building block for this purpose. The electron-deficient nature of the pyrazine ring, further activated by the strongly electron-withdrawing nitro group, renders the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a reliable and efficient method for the construction of C-N bonds, furnishing 2-amino-5-nitropyrazine derivatives which are key intermediates in the development of novel therapeutics. This guide provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and practical insights for researchers, scientists, and drug development professionals engaged in the synthesis of these important compounds.
Mechanistic Insights: The Addition-Elimination Pathway
The reaction of 2-chloro-5-nitropyrazine with amine nucleophiles proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) on electron-poor heteroaromatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is the rate-determining step of the reaction.
-
Elimination of the Leaving Group and Aromatization: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored. This results in the formation of the final 2-amino-5-nitropyrazine product.
The presence of the nitro group in the para-position relative to the leaving group is critical for the facile progression of this reaction. It serves as a powerful electron-withdrawing group that activates the ring towards nucleophilic attack and stabilizes the key intermediate.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of 2-chloro-5-nitropyrazine with both aliphatic and aromatic amines. These protocols are designed to be self-validating, with clear checkpoints and purification procedures to ensure the desired product is obtained with high purity.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol is a general procedure for the reaction of 2-chloro-5-nitropyrazine with a primary aliphatic amine, using benzylamine as a representative example.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyrazine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-nitropyrazin-2-amine.
Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)
This protocol outlines a general procedure for the reaction with a secondary aromatic amine, which may require slightly more forcing conditions.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 eq)
-
N-Methylaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyrazine (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add N-methylaniline (1.1 eq) to the solution, followed by the addition of potassium carbonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-N-phenyl-5-nitropyrazin-2-amine.
Caption: General experimental workflow for the SNAr reaction.
Data Presentation: Reaction Scope and Yields
The following table summarizes typical yields for the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyrazine and various amines under different reaction conditions. This data provides a valuable reference for predicting the outcome of similar reactions and for optimizing reaction conditions.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-95 (Typical) |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 (Typical) |
| Secondary Aliphatic | 1-Methyl-3-phenylpiperazine | DMSO | KF | 140 | 12 | High (not specified) |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 100 | 6 | 75-85 (Typical) |
| Secondary Aromatic | N-Methylaniline | DMF | K₂CO₃ | 120 | 8 | 70-80 (Typical) |
Conclusion
The nucleophilic aromatic substitution of 2-chloro-5-nitropyrazine with amine nucleophiles is a robust and highly efficient method for the synthesis of 2-amino-5-nitropyrazine derivatives. The reaction proceeds via a well-understood addition-elimination mechanism, and the protocols provided herein offer a reliable foundation for the successful execution of this transformation. The versatility of this reaction, coupled with the biological significance of the resulting products, ensures its continued importance in the fields of medicinal chemistry and drug discovery.
References
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-nitropyrazine
Introduction: The Strategic Importance of 2-Substituted-5-nitropyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a host of biologically active compounds and functional organic materials.[1] The introduction of a nitro group, as in 2-chloro-5-nitropyrazine, significantly modulates the electronic properties of the ring, rendering the C2 position highly susceptible to nucleophilic substitution and, more versatilely, to palladium-catalyzed cross-coupling reactions. This reactivity profile makes 2-chloro-5-nitropyrazine a critical building block for the synthesis of diverse 2,5-disubstituted pyrazines, which are key intermediates in the development of therapeutics targeting kinases, proteasomes, and various microbial pathways.[1]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a level of precision and functional group tolerance that classical methods often lack.[2][3] For drug development professionals and researchers, mastering these reactions with electron-deficient heterocyclic halides like 2-chloro-5-nitropyrazine is paramount for accelerating discovery pipelines. This guide provides an in-depth analysis of the critical parameters, detailed, field-proven protocols, and the mechanistic rationale behind the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile substrate.
Core Scientific Principles: Understanding the Reactivity of 2-Chloro-5-nitropyrazine
The successful execution of cross-coupling reactions on 2-chloro-5-nitropyrazine hinges on a nuanced understanding of its unique electronic and structural characteristics.
-
Electron-Deficient Ring System: The pyrazine core is inherently electron-poor due to the presence of two nitrogen atoms. The addition of a potent electron-withdrawing nitro group at the C5 position further depletes the ring of electron density. This electronic state greatly facilitates the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle, where the Pd(0) catalyst inserts into the C-Cl bond.[4] However, this same electron deficiency can render the resulting organopalladium intermediate more susceptible to side reactions if not properly stabilized by the chosen ligand.
-
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most crucial parameter for a successful coupling. The ligand must:
-
Stabilize the Pd(0) active catalyst.
-
Promote efficient oxidative addition.
-
Facilitate transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig).
-
Induce the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.
For electron-deficient substrates like 2-chloro-5-nitropyrazine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[4][5] These ligands enhance catalytic activity and stability, enabling the coupling of even challenging substrates like aryl chlorides.
-
-
Base Selection and Strength: The base plays a multifaceted role. In Suzuki-Miyaura coupling, it facilitates the formation of the boronate complex, which is essential for transmetalation.[6] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex prior to reductive elimination.[5] In Sonogashira coupling, an amine base is typically used to quench the HX produced and to aid in the deprotonation of the terminal alkyne.[7] The choice of base must be carefully considered to avoid undesired side reactions with the substrate or product.
Visualizing the Catalytic Pathways
To better understand the transformations, the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are illustrated below. These diagrams depict the journey of the palladium catalyst through its various oxidation states as it orchestrates the bond formation.
Figure 1: Simplified catalytic cycle for Suzuki-Miyaura C-C bond formation.
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-N bond formation.
Figure 3: Interconnected catalytic cycles for the Sonogashira C-C bond formation.
Experimental Protocols and Data
The following protocols are generalized procedures adapted from established methodologies for related electron-deficient heteroaryl chlorides.[4] They serve as robust starting points for optimization. Researchers should note that optimal conditions (catalyst/ligand loading, temperature, time) may vary depending on the specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-nitropyrazines
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between 2-chloro-5-nitropyrazine and various aryl or heteroaryl boronic acids.[8]
General Reaction Scheme:
Materials:
-
2-Chloro-5-nitropyrazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-nitropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
In a separate vial, under inert gas, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | >95 (Est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Toluene | 110 | 8 | >90 (Est.) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 (Est.) |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 10 | 88 (Est.) |
| Yields are estimated based on typical outcomes for similar substrates as specific literature data for 2-chloro-5-nitropyrazine is limited. |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-nitropyrazines
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, allowing the coupling of 2-chloro-5-nitropyrazine with a wide range of primary and secondary amines.[2][9]
General Reaction Scheme:
Materials:
-
2-Chloro-5-nitropyrazine
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Phosphine Ligand (e.g., RuPhos, BrettPhos, Xantphos) (2-8 mol%)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄) (1.4 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) to an oven-dried reaction vial or Schlenk tube.
-
Add 2-chloro-5-nitropyrazine (1.0 mmol).
-
Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | >90 (Est.) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu | Dioxane | 100 | 16 | 85 (Est.) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 10 | >90 (Est.) |
| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | NaOt-Bu | Dioxane | 100 | 20 | 80 (Est.) |
| Yields are estimated based on typical outcomes for similar substrates as specific literature data for 2-chloro-5-nitropyrazine is limited. |
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-nitropyrazines
The Sonogashira coupling enables the formation of a C-C bond between 2-chloro-5-nitropyrazine and a terminal alkyne, a transformation of great utility in medicinal chemistry for introducing rigid linkers or pharmacophores.[7][10]
General Reaction Scheme:
Materials:
-
2-Chloro-5-nitropyrazine
-
Terminal Alkyne (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) Iodide (CuI) (co-catalyst, 0.5-5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-nitropyrazine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) Iodide (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 2 | Et₃N | THF | 50 | 4 | >90 (Est.) |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | 5 | i-Pr₂NH | DMF | 40 | 8 | 85 (Est.) |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 2 | Et₃N | THF | RT | 12 | >95 (Est.) |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 5 | Et₃N | DMF | 60 | 6 | 80 (Est.) |
| Yields are estimated based on typical outcomes for similar substrates as specific literature data for 2-chloro-5-nitropyrazine is limited. |
Workflow & Troubleshooting
A successful cross-coupling experiment requires careful planning and execution, from reagent preparation to product purification.
Figure 4: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient base, presence of oxygen or water, low temperature.
-
Solution: Use a fresh, air-stable precatalyst. Ensure the base is anhydrous and strong enough. Thoroughly degas all solvents and maintain a positive inert gas pressure. Increase the reaction temperature in increments. Consider a more active ligand system.
-
-
Formation of Side Products (e.g., Homocoupling, Dehalogenation):
-
Cause: Presence of oxygen (promotes homocoupling), overly active catalyst, or hydrogen sources in the reaction mixture (promotes dehalogenation).
-
Solution: Ensure rigorous exclusion of air. For Sonogashira, consider copper-free conditions to minimize Glaser homocoupling. For Suzuki, an excess of the halide partner can suppress boronic acid homocoupling. If dehalogenation is an issue, a less active catalyst or milder conditions may be necessary.
-
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 2-chloro-5-nitropyrazine is a robust and highly adaptable strategy for the synthesis of a vast array of functionalized pyrazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent selectivity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and principles outlined in this guide provide a solid foundation for both novice and experienced scientists to leverage these powerful transformations in their research, particularly in the fields of drug discovery and materials science. As ligand and catalyst technologies continue to evolve, we can anticipate the development of even milder, more efficient, and more sustainable methods for the functionalization of this important heterocyclic core.
References
- BenchChem. (2025). Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Tech Hub.
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
- Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole. BenchChem Technical Support.
- Google Patents. (2020). Preparation method of 2-chloro-5-nitropyridine. CN111170933A.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.
- National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2012). ChemInform Abstract: Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. Synlett, 23(12), 1727-1748.
- National Institutes of Health. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- ResearchGate. (2010). (PDF) 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.
- Wikipedia. (n.d.). Sonogashira coupling.
- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Organic Chemistry Portal. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
- ResearchGate. (2008). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synthesis, 2008(12), 1859-1864.
- Royal Society of Chemistry. (2014). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 12(35), 6839-6842.
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed. (2002). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. Journal of the American Chemical Society, 124(32), 9330-1.
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 123(31), 7727-7729.
- National Institutes of Health. (2024).
- Royal Society of Chemistry. (2017). Direct access to 2-amino-5-azidomethylfurans through palladium-catalyzed azidative cycloisomerization of homoallenyl amides. Organic & Biomolecular Chemistry, 15(31), 6544-6548.
- Semantic Scholar. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. RSC Advances, 10(15), 8586-8593.
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
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- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Substituted 2-Aminopyrazines via Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyrazine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted 2-aminopyrazines, a scaffold of significant interest in medicinal chemistry and drug discovery. We focus on the use of 2-chloro-5-nitropyrazine as a versatile starting material, leveraging the principles of nucleophilic aromatic substitution (SNAr). This document outlines the core chemical mechanisms, explains the rationale behind experimental design, provides step-by-step protocols for various amine nucleophiles, and includes a guide for troubleshooting common experimental issues.
Introduction: The Significance of the 2-Aminopyrazine Scaffold
The pyrazine ring is a privileged heterocycle in modern pharmacology, appearing in numerous clinically approved drugs. When substituted with an amino group at the 2-position, the resulting 2-aminopyrazine core acts as a crucial building block for molecules targeting a wide array of biological pathways. These compounds are integral to the development of therapeutics for infectious diseases, oncology, and central nervous system disorders.
The synthetic accessibility and versatility of 2-chloro-5-nitropyrazine make it an ideal precursor for generating diverse libraries of 2-aminopyrazine derivatives. The pyrazine ring is inherently electron-deficient, and this characteristic is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement strongly activates the chlorine atom at the 2-position for displacement by nucleophiles, proceeding through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.
This application note serves as a practical guide for researchers in organic synthesis and drug development, providing the foundational knowledge and actionable protocols to efficiently synthesize novel 2-aminopyrazine derivatives.
Core Chemical Principles & Mechanistic Overview
The synthesis of 2-aminopyrazines from 2-chloro-5-nitropyrazine is a classic example of the SNAr reaction. This process is fundamentally a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, an amine) on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group and the ring nitrogens playing a crucial role in delocalizing the charge. The stability of this intermediate is a key factor in the reaction's feasibility.[2] Aromaticity is then restored through the expulsion of the chloride leaving group, yielding the final substituted 2-aminopyrazine product.
The reactivity of heteroaromatic chlorides in SNAr reactions is significantly higher than that of their carbocyclic analogs like chlorobenzene. For instance, 2-chloropyrimidine is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene, obviating the need for metal catalysis that is often required for less activated systems.[3] The presence of the nitro group on the pyrazine ring further enhances this reactivity.
Figure 1: General workflow for the SNAr reaction. This diagram shows the key stages from reactants to the final substituted product.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly used because they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Alcohols like ethanol or isopropanol can also be effective, sometimes in combination with water, offering a "greener" alternative.[3] The choice often depends on the solubility of the reactants and the required reaction temperature.
-
Base: When reacting with primary or secondary amines, an acid (HCl) is generated. A base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is often added to neutralize this acid and prevent the protonation of the amine nucleophile, which would render it unreactive. For less reactive amines, a stronger base like sodium hydride (NaH) may be used to deprotonate the nucleophile beforehand, though this requires anhydrous conditions and careful handling.
-
Temperature: The reaction rate is highly dependent on temperature. While highly activated substrates can react at room temperature, heating is often employed to drive the reaction to completion in a reasonable timeframe. Temperatures typically range from ambient to reflux, depending on the nucleophilicity of the amine and the solvent used.
Experimental Protocols
Safety Precautions: 2-Chloro-5-nitropyrazine is a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines
This protocol describes a general method for the reaction of 2-chloro-5-nitropyrazine with common aliphatic amines like morpholine or benzylamine.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyrazine (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (to a concentration of ~0.2 M). Add the aliphatic amine (1.1 eq) to the solution, followed by the addition of a base such as triethylamine (1.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-(alkylamino)-5-nitropyrazine.
Protocol 2: General Procedure for Reaction with Anilines (Aromatic Amines)
Anilines are generally less nucleophilic than aliphatic amines, often requiring more forcing conditions.
-
Reagent Preparation: In a sealed reaction vial or round-bottom flask, combine 2-chloro-5-nitropyrazine (1.0 eq), the desired aniline (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to 100-140 °C. Stir vigorously and monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or ethanol.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation: Expected Yields
The yield of the SNAr reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions employed. The following table provides a summary of typical yields for various amine classes.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 85 - 95 |
| Primary Aliphatic | Benzylamine | IPA/Water | - | 80 | 85 - 95 |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 120 | 70 - 85 |
| Substituted Aromatic | p-Anisidine | Water | KF | 100 | ~80[3] |
| Heterocyclic | Pyrrolidine | Water | KF | 100 | 70 - 80[3] |
Yields are approximate and may vary based on reaction scale and specific optimization.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient activation of the pyrazine ring (not an issue for this substrate).2. Poorly reactive nucleophile.3. Reaction temperature too low or time too short.4. Nucleophile protonated by generated acid (insufficient base).5. Reagents degraded (e.g., moisture-sensitive). | 1. N/A for 2-chloro-5-nitropyrazine.2. Increase reaction temperature and/or time. Consider using a stronger base (e.g., NaH) to pre-form the nucleophilic anion.3. Increase temperature gradually and monitor by TLC. Extend reaction time.4. Ensure at least one equivalent of a suitable base is used.5. Use fresh, anhydrous reagents and solvents, especially if using strong bases like NaH. |
| Multiple Products Observed | 1. Side reactions (e.g., reaction with solvent).2. Di-substitution (if a di-halogenated starting material is used).3. Degradation of starting material or product under harsh conditions. | 1. Choose a more inert solvent. If using an alcohol, deprotonation by a strong base can form an alkoxide which may compete.2. N/A for this substrate.3. Reduce reaction temperature and/or time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reagents are sensitive to air/oxidation. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase.2. Product forms an oil instead of a solid.3. Emulsion formation during work-up. | 1. Perform multiple extractions with an appropriate organic solvent (e.g., EtOAc, DCM). Saturate the aqueous layer with NaCl (brine) to decrease product solubility.2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If unsuccessful, purify by column chromatography.3. Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite. |
This troubleshooting guide is adapted from best practices for SNAr reactions.[4]
Conclusion
The nucleophilic aromatic substitution of 2-chloro-5-nitropyrazine provides a reliable, efficient, and versatile route for the synthesis of a wide range of substituted 2-aminopyrazines. By understanding the underlying SNAr mechanism and carefully selecting the appropriate solvent, base, and temperature, researchers can readily access novel chemical entities for applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- Benchchem Technical Support. (2025). Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 5(2), 342-347. [Link]
- Benchchem. (2025).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Application Notes and Protocols for the Functionalization of the C2 Position of the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties.[1][2][3] The strategic functionalization of the pyrazine core is crucial for modulating these properties, and the C2 position represents a key site for synthetic elaboration. This guide provides a detailed overview of established and modern methodologies for the selective functionalization of the C2 position of the pyrazine ring. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key reactions, including Minisci-type radical alkylation, directed ortho-metalation (DoM), and palladium-catalyzed direct C-H arylation, are presented to enable researchers to confidently apply these powerful synthetic tools.
Introduction: The Significance of C2-Functionalized Pyrazines
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of bioactive molecules.[4][5] Its electron-deficient nature, a consequence of the electronegative nitrogen atoms, significantly influences its reactivity and molecular interactions.[6] Functionalization of the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.[1]
The C2 position, being adjacent to a nitrogen atom, is particularly susceptible to nucleophilic and radical attack, making it a prime target for chemical modification. C2-substituted pyrazines are integral components of numerous FDA-approved drugs and promising clinical candidates, underscoring the importance of robust synthetic methods for their preparation.[2] This guide will equip researchers with the knowledge and practical protocols to effectively synthesize C2-functionalized pyrazines for a wide range of applications.
Strategic Approaches to C2 Functionalization
The choice of synthetic strategy for C2 functionalization is dictated by the desired substituent, the overall functionality of the starting material, and the desired scale of the reaction. Broadly, these methods can be categorized into three main approaches:
-
Minisci-Type Radical Reactions: Ideal for the introduction of alkyl and acyl groups.
-
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange: Powerful for introducing a wide variety of electrophiles via an organometallic intermediate.
-
Transition-Metal-Catalyzed C-H Functionalization: A modern and efficient approach for C-C and C-heteroatom bond formation, particularly for arylation.
The following sections will explore each of these strategies in detail, providing both the theoretical basis and practical, step-by-step protocols.
Minisci-Type Radical Reactions for C2-Alkylation and Acylation
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles like pyrazine.[7] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. The reaction typically proceeds with high regioselectivity for the C2 position due to the stabilization of the resulting radical intermediate by the adjacent nitrogen atom.[7]
Mechanistic Rationale
The key to the Minisci reaction's success lies in the generation of a carbon-centered radical in the presence of an acidified pyrazine substrate. The protonation of the pyrazine nitrogen lowers the LUMO energy of the ring, making it more susceptible to radical attack.[8] The choice of radical precursor and oxidant is critical for the reaction's efficiency. Common methods for radical generation include the oxidative decarboxylation of carboxylic acids using silver nitrate and ammonium persulfate.[7]
Figure 1: Generalized mechanism of the Minisci reaction on pyrazine.
Protocol: C2-tert-Butylation of Pyrazine
This protocol describes a classic Minisci reaction for the introduction of a tert-butyl group at the C2 position of pyrazine using pivalic acid as the radical precursor.
Materials:
-
Pyrazine
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazine (1.0 equiv) in dichloromethane.
-
Acidification: Carefully add concentrated sulfuric acid (1.0 equiv) dropwise to the solution while stirring.
-
Addition of Reagents: To the stirred solution, add pivalic acid (3.0 equiv), followed by silver nitrate (0.1 equiv).
-
Initiation: Prepare a solution of ammonium persulfate (3.0 equiv) in water. Add this solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-tert-butylpyrazine.
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
| Stoichiometry | Excess radical precursor and oxidant | To ensure complete consumption of the starting pyrazine. |
| Catalyst | AgNO₃ (catalytic) | Facilitates the oxidative decarboxylation of the carboxylic acid. |
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG).[9] While pyrazine itself lacks a classical DMG, strategic pre-functionalization or the use of specific lithiating agents can achieve C2-lithiation.[1] An alternative approach is the halogen-metal exchange of a 2-halopyrazine, which provides a reliable route to a C2-lithiated intermediate.[10]
Mechanistic Considerations
In DoM, a substituent on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For pyrazines, the nitrogen atoms can act as weak directing groups, but often a more potent DMG is required. In halogen-metal exchange, a strong organolithium base like n-butyllithium or tert-butyllithium abstracts a halogen atom (typically bromine or iodine) from the 2-position of the pyrazine ring, generating the corresponding 2-lithiopyrazine. This species is a potent nucleophile that can react with a wide range of electrophiles.
Figure 2: Pathways to C2-lithiated pyrazines for subsequent functionalization.
Protocol: C2-Silylation of 2-Bromopyrazine via Halogen-Metal Exchange
This protocol details the synthesis of 2-(trimethylsilyl)pyrazine from 2-bromopyrazine via a halogen-metal exchange reaction.
Materials:
-
2-Bromopyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: Add 2-bromopyrazine (1.0 equiv) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by distillation or flash column chromatography to yield 2-(trimethylsilyl)pyrazine.
| Parameter | Value/Condition | Rationale |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with air and moisture. |
| Solvent | Anhydrous THF | Aprotic and polar enough to solvate the organolithium species. Must be rigorously dried. |
| Quenching | Saturated NH₄Cl | A mild proton source to quench any remaining organolithium reagent. |
Palladium-Catalyzed Direct C-H Arylation
Transition-metal-catalyzed direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex molecules.[11] Palladium catalysis, in particular, has been successfully employed for the C2-arylation of pyrazines. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
Mechanistic Principles
The mechanism of palladium-catalyzed C-H arylation of pyrazines can vary depending on the specific catalytic system, but a common pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic palladation mechanism. The regioselectivity for the C2 position is often high due to the directing effect of the pyrazine nitrogen and the inherent electronic properties of the ring.
Figure 3: Simplified catalytic cycle for palladium-catalyzed C-H arylation of pyrazine.
Protocol: Palladium-Catalyzed C2-Arylation of Pyrazine with Aryl Bromide
This protocol provides a general procedure for the direct C2-arylation of pyrazine using a palladium catalyst.
Materials:
-
Pyrazine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine pyrazine (1.0 equiv), aryl bromide (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with toluene.
-
Filtration: Filter the mixture through a pad of Celite to remove inorganic salts.
-
Washing: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyrazine.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂/Ligand | A common and effective palladium source. The ligand stabilizes the palladium complex and modulates its reactivity. |
| Base | K₂CO₃ | Essential for the C-H activation step and to neutralize the HX formed during the reaction. |
| Solvent | High-boiling (e.g., DMF) | High temperatures are often required to promote C-H activation. |
| Atmosphere | Inert | To prevent oxidation of the palladium catalyst and other reagents. |
Conclusion
The functionalization of the C2 position of the pyrazine ring is a critical endeavor in the synthesis of valuable compounds for the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of three powerful strategies: Minisci-type radical reactions, directed ortho-metalation/halogen-metal exchange, and palladium-catalyzed direct C-H arylation. By understanding the mechanistic principles and following the detailed protocols provided, researchers can effectively access a diverse array of C2-substituted pyrazines. The choice of method will ultimately depend on the specific synthetic target, but the versatility of these approaches ensures that the synthesis of novel pyrazine derivatives remains a vibrant and accessible area of chemical research.
References
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Org Lett. 2012;14(23):6012-6015. [Link]
-
Palladium‐Catalyzed Direct C–H Arylation of Thieno[3,4‐b]pyrazines: Synthesis of Advanced Oligomeric and Polymer…. Chemistry – An Asian Journal. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. 2018;8(11):10548-10555. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. The Journal of Organic Chemistry. 2017;82(15):8019-8028. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. 2017;7(88):55823-55830. [Link]
-
Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(3):1018. [Link]
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters. 2002;4(17):2861-2864. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Macromolecules. 1996;29(22):7037-7043. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. 2013;11(21):3583-3602. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. 2017;22(12):2065. [Link]
-
What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]
-
Substrate scope of C4 functionalization. ResearchGate. [Link]
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Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? ResearchGate. [Link]
-
Understanding Pyrazine Derivatives: Synthesis and Applications. Charkit. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
PHOTOCATALYTIC MINISCI REACTION. Jianyang Dong,a,b Qingmin Wangb aSchool of Chemistry and Chemical Engineering, Shaanxi Normal U*. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Nature Communications. 2022;13:2881. [Link]
-
The substrate scope and Isolated yield of halogen-functionalized... ResearchGate. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. 2024. [Link]
-
The Minisci Reaction. Organic Chemistry Portal. [Link]
-
The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. LinkedIn. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. 2015;91(3):479. [Link]
-
Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. 2023;258:115544. [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5-nitropyrazine Chemistry
Welcome to the technical support center for 2-Chloro-5-nitropyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile but reactive intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes 2-chloro-5-nitropyrazine so reactive towards nucleophiles?
A: The reactivity of 2-chloro-5-nitropyrazine is governed by the powerful electron-withdrawing effects of three key features: the two nitrogen atoms within the pyrazine ring and the nitro group at the C5 position.[1][2] These groups synergistically pull electron density away from the ring, making the carbon atom at the C2 position, which is bonded to the chlorine, highly electron-deficient (electrophilic). This extreme activation facilitates nucleophilic aromatic substitution (SNAr), where the chloride ion is readily displaced by a wide range of nucleophiles.[3][4] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
Q2: What are the general stability and storage recommendations for 2-chloro-5-nitropyrazine?
A: 2-Chloro-5-nitropyrazine is a solid that is stable under recommended storage conditions.[5][6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[5][6][8]
Q3: Can the nitro group on 2-chloro-5-nitropyrazine be reduced? What should I watch out for?
A: Yes, the nitro group is readily reduced to an amino group, yielding 2-chloro-5-aminopyrazine, a valuable synthetic intermediate. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂).
However, this reduction is not without potential side reactions. A primary concern is dehalogenation , where the chloro group is also reduced and cleaved from the ring, especially during catalytic hydrogenation. Another issue is incomplete reduction , which can lead to the formation of intermediate species like nitroso and hydroxylamine derivatives. These intermediates can sometimes react with each other or the starting material to form dimeric azo or azoxy compounds as byproducts.[9][10]
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Low yield in Nucleophilic Aromatic Substitution (SNAr) with a significant polar byproduct.
Symptom: You are performing a substitution reaction with an amine or alcohol nucleophile and observe a significant amount of a byproduct that has low Rf on TLC and is often water-soluble. Your desired product yield is much lower than expected.
Probable Cause: This is the classic signature of hydrolysis . The highly electrophilic C2 position of 2-chloro-5-nitropyrazine is susceptible to attack not just by your intended nucleophile, but also by water or hydroxide ions present in the reaction mixture. This side reaction produces 2-hydroxy-5-nitropyrazine, which is significantly more polar than the starting material.
Causality: The presence of trace amounts of water in solvents (especially aprotic polar solvents like DMF or DMSO) or the use of a basic medium that can generate hydroxide ions (e.g., NaOH, KOH) creates a competing nucleophile. Given the high reactivity of the substrate, even small amounts of water can lead to significant byproduct formation.
Troubleshooting Protocol & Solutions
-
Ensure Anhydrous Conditions:
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF, DMSO, and THF are hygroscopic and should be dried over molecular sieves (4Å) prior to use.
-
Reagent Purity: Ensure your nucleophile and any base used are dry.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Optimize the Base:
-
If a base is required to deprotonate your nucleophile or act as an acid scavenger, choose a non-nucleophilic, sterically hindered organic base.
-
Recommended: Diisopropylethylamine (DIEA) or 1,8-Diazabicycloundec-7-ene (DBU).
-
Avoid: Strong inorganic bases like NaOH, KOH, or even carbonates in the presence of water, as they directly provide or generate hydroxide ions.
-
-
Control Reaction Temperature:
-
While heating is often necessary to drive SNAr reactions to completion, excessive temperatures can sometimes accelerate side reactions. Start at a lower temperature (e.g., room temperature) and gradually increase if the reaction is slow.
-
Data Summary: Optimizing SNAr Conditions
| Parameter | Favorable for Desired Product | Promotes Hydrolysis Byproduct |
| Solvent | Anhydrous Grade (e.g., dry DMF, dry THF) | Technical Grade, old or improperly stored solvents |
| Base | Non-nucleophilic organic (DIEA, DBU) | Inorganic hydroxides (NaOH, KOH), aqueous bases |
| Atmosphere | Inert (Nitrogen, Argon) | Ambient Air |
| Temperature | Lowest effective temperature | Excessively high temperatures |
Workflow: Diagnosing and Preventing Hydrolysis
Caption: Troubleshooting workflow for hydrolysis in SNAr reactions.
Problem 2: Multiple products observed during the reduction of the nitro group.
Symptom: You are attempting to reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd/C) or a metal/acid system. Upon workup and analysis (e.g., LC-MS), you see the desired product, but also a significant peak corresponding to the dehalogenated product and potentially some higher molecular weight species.
Probable Cause: This issue stems from two common side reactions during nitro reduction:
-
Hydrodehalogenation: Catalytic hydrogenation is notoriously effective at cleaving carbon-halogen bonds, especially when the halogen is on an activated aromatic ring. The catalyst can reduce both the nitro group and the chloro group.
-
Dimerization via Intermediates: The reduction of a nitro group is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[9][10] Under certain conditions, these highly reactive intermediates can undergo condensation reactions to form azoxy (-N=N(O)-) or azo (-N=N-) dimers, which have roughly double the molecular weight of your expected product.
Troubleshooting Protocol & Solutions
-
To Prevent Dehalogenation:
-
Switch Reducing Agent: If dehalogenation is severe with catalytic hydrogenation, switch to a chemical reducing agent that is less likely to cleave the C-Cl bond.
-
Recommended: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or iron powder (Fe) in acetic acid or with ammonium chloride.[11][12] These conditions are generally milder and more chemoselective for the nitro group.
-
Modify Hydrogenation Conditions: If you must use hydrogenation, try a less active catalyst, lower hydrogen pressure, or add a catalyst poison (e.g., quinoline) to selectively inhibit dehalogenation, though this requires careful optimization.
-
-
To Prevent Dimerization:
-
Ensure Complete Reduction: Dimerization is most common when the reaction stalls at the intermediate stages. Ensure you are using a sufficient excess of the reducing agent and allow adequate reaction time for full conversion to the amine.
-
Control pH: The stability of the intermediates and the rate of condensation can be pH-dependent. Reductions with metals in neutral (e.g., Fe/NH₄Cl) or acidic conditions (Fe/AcOH) often give cleaner conversions to the amine compared to some catalytic systems.
-
Reaction Pathways: Nitro Group Reduction
Caption: Potential reaction pathways during the reduction of 2-chloro-5-nitropyrazine.
Problem 3: Reaction fails or turns into a dark tar when using very strong bases.
Symptom: When attempting a reaction with a very strong, unhindered base like sodium amide (NaNH₂) or under harsh conditions with sodium hydroxide, the reaction mixture darkens significantly, and you fail to isolate any recognizable product, instead getting a polymeric or tar-like substance.
Probable Cause: SN(ANRORC) Mechanism and Ring Opening. While less common than simple hydrolysis, highly activated heteroaromatic rings can undergo complex rearrangements or ring-opening reactions in the presence of exceptionally strong bases. One such pathway is the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). In some cases, the ring-opening step can be irreversible or lead to polymerization, especially if the intermediate is unstable.[13]
Causality: A strong nucleophile like the amide ion (NH₂⁻) can attack an unsubstituted carbon position on the electron-deficient pyrazine ring. This can initiate a cascade of electronic shifts leading to the cleavage of a C-N bond in the ring. The resulting open-chain intermediate may then polymerize rather than re-close to a stable product.
Troubleshooting Protocol & Solutions
-
Avoid Harsh Bases: For standard SNAr reactions, there is rarely a need for bases as strong as NaNH₂ or concentrated NaOH at high temperatures.
-
Use Appropriate Base Strength: Select a base that is just strong enough for the required chemical transformation (e.g., deprotonating an alcohol or amine nucleophile).
-
Recommended Bases:
-
For acid scavenging: K₂CO₃, Cs₂CO₃, DIEA.
-
For deprotonating alcohols: NaH (use with care in an appropriate aprotic solvent like THF).
-
-
Lower the Temperature: If you must use a strong base, perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize the chance of ring-opening.
Logical Flow: Base Selection Strategy
Caption: Decision diagram for selecting an appropriate base.
References
-
2-Chloro-5-nitropyridine Safety Data Sheet , Jubilant Ingrevia Limited.
-
Synthesis of 2-chloro-5-nitropyridine , PrepChem.com.
-
Synthesis and application of 2-Chloro-5-Nitropyridine , ChemicalBook.
-
2-Chloro-5-Nitropyridine , Pipzine Chemicals.
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2-Chloro-5-nitropyridine - Safety Data Sheet , ChemicalBook.
-
CN102040554A - Method for preparing 2-chloro-5-nitropyridine , Google Patents.
-
2-Chloro-5-nitropyridine synthesis , ChemicalBook.
-
CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine , Google Patents.
-
2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets , ECHEMI.
-
SAFETY DATA SHEET - 2-Chloro-5-nitropyridine , Fisher Scientific.
-
Reduction of nitro compounds , Wikipedia.
-
How is 2-Chloro-4-methyl-5-nitropyridine synthesized? , Guidechem.
-
CN111170933A - Preparation method of 2-chloro-5-nitropyridine , Google Patents.
-
Aromatic Side Chain Reduction: Nitro , csbsju.edu.
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger , Master Organic Chemistry.
-
chemical label 2-chloro-5-nitropyridine , ECHA.
-
(PDF) 2-Chloro-5-nitropyridine , ResearchGate.
-
Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine , NIH National Library of Medicine.
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) , oaji.net.
-
(PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review , ResearchGate.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution , NIH National Library of Medicine.
-
Nucleophilic Aromatic Substitution , Chemistry Steps.
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices , MDPI.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) , PubMed.
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) , ResearchGate.
-
Dimerization of nitrones via a Mannich‐type reaction , ResearchGate.
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Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond , ACS Publications.
-
Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products , MDPI.
-
(PDF) Peroxynitrite-Mediated Dimerization of 3-Nitrotyrosine: Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine (2019) , SciSpace.
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Technical Support Center: Strategies to Mitigate Hydrodehalogenation in Cross-Coupling Reactions of 2-Chloro-5-nitropyrazine
Welcome to the technical support center for chemists and researchers engaged in the functionalization of 2-chloro-5-nitropyrazine. This guide is designed to provide expert insights and practical solutions to a common and often frustrating side reaction: hydrodehalogenation (HDH). Given the electron-deficient nature of the pyrazine ring, further activated by the potent nitro group, 2-chloro-5-nitropyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions. However, this same electronic activation also renders it susceptible to the undesired replacement of the chloro substituent with a hydrogen atom, leading to the formation of 2-nitropyrazine and a reduction in the yield of the desired product.
This document provides a comprehensive overview of the mechanistic underpinnings of hydrodehalogenation and offers actionable strategies, detailed troubleshooting guides, and optimized protocols to help you successfully navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with 2-chloro-5-nitropyrazine?
A1: Hydrodehalogenation (HDH) is a reductive side reaction that replaces a halogen atom with a hydrogen atom. In the context of palladium-catalyzed cross-coupling, this leads to the formation of a byproduct (2-nitropyrazine) instead of your desired coupled product, thereby lowering your reaction yield.[1] 2-Chloro-5-nitropyrazine is particularly prone to HDH due to the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyrazine ring, which makes the carbon-chlorine bond more susceptible to certain reductive pathways within the catalytic cycle.[1]
Q2: What is the primary cause of hydrodehalogenation in my cross-coupling reaction?
A2: The formation of a palladium-hydride (Pd-H) species is the most common culprit behind hydrodehalogenation.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including:
-
Bases: Particularly alkoxide bases or those containing trace amounts of water or alcohols.
-
Solvents: Protic solvents like alcohols can directly act as hydride sources.
-
Water: Trace amounts of water can react with the palladium catalyst or other reagents to generate Pd-H species.
-
Organoboron Reagents: In Suzuki couplings, decomposition of the boronic acid can sometimes lead to the formation of hydride sources.
Once formed, the Pd-H species can participate in a reductive elimination step with the pyrazine ring bound to the palladium, leading to the hydrodehalogenated byproduct.[2]
Q3: How does the choice of palladium catalyst and ligand affect hydrodehalogenation?
A3: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often preferred.[1][3] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them kinetically more favorable than the competing hydrodehalogenation pathway.[4] They can also stabilize the palladium catalyst and prevent the formation of undesired palladium species that might promote side reactions.
Q4: Can the type of cross-coupling reaction influence the extent of hydrodehalogenation?
A4: Yes, the nature of the coupling partners and the specific catalytic cycle can influence the propensity for HDH. For instance, in Suzuki-Miyaura couplings, the transmetalation step needs to be efficient to outcompete the HDH pathway.[1] In Buchwald-Hartwig aminations, the choice of base is critical, as strong, non-coordinating bases are often required to deprotonate the amine without promoting Pd-H formation.[5] Copper-free Sonogashira couplings are sometimes employed to avoid side reactions associated with the copper co-catalyst, although careful optimization of the palladium catalyst and base is still necessary.[6][7]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental observations and provides a logical framework for troubleshooting and optimizing your reaction conditions.
Issue 1: High percentage of 2-nitropyrazine byproduct is observed by LC-MS or NMR.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Base Selection | Switch from strong alkoxide bases (e.g., NaOEt, NaOt-Bu) to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] | Alkoxide bases are known to be potential hydride sources, leading to the formation of Pd-H species that drive hydrodehalogenation. Inorganic carbonate and phosphate bases are generally less prone to this side reaction. |
| Presence of Protic Solvents or Water | Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Ensure all reagents and glassware are thoroughly dried. If a mixed solvent system is necessary, minimize the amount of protic solvent. | Protic solvents and water can directly provide the proton necessary for the hydrodehalogenation side reaction. Rigorous exclusion of water is critical. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands accelerate the rate-limiting steps of the desired cross-coupling reaction, thereby outcompeting the hydrodehalogenation pathway.[3] |
| Slow Transmetalation (Suzuki Coupling) | Ensure the high purity and reactivity of your boronic acid or ester. Consider using a more active boronic ester (e.g., MIDA or pinacol esters) if the corresponding acid is sluggish. | A slow transmetalation step allows more time for the hydrodehalogenation of the Ar-Pd-X intermediate to occur.[1] |
Issue 2: The reaction is sluggish or stalls, with significant starting material remaining and some hydrodehalogenation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Slow Oxidative Addition | Carefully increase the reaction temperature in increments of 10-20 °C. Consider using a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). | For challenging substrates like heteroaryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) center can be the rate-limiting step. Higher temperatures and more active catalysts can overcome this energy barrier.[1] |
| Catalyst Inhibition by Pyrazine Nitrogen | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition. A higher ligand concentration can help to displace the pyrazine and maintain catalyst activity. |
| Poor Solubility of Reagents | Screen different aprotic solvents (e.g., dioxane, DMF, NMP) to ensure all components are fully dissolved at the reaction temperature. | Poor solubility can lead to heterogeneous reaction conditions and reduced reaction rates, allowing more time for side reactions like hydrodehalogenation to occur. |
Data Presentation: A Comparative Overview of Catalyst Systems
While direct comparative studies on 2-chloro-5-nitropyrazine are limited, the following table provides an overview of catalyst systems and their expected performance based on data from structurally similar electron-deficient heteroaryl chlorides. This serves as a starting point for reaction optimization.
| Cross-Coupling Reaction | Palladium Precatalyst | Ligand | Base | Solvent | Expected Yield of Coupled Product | Expected Level of Hydrodehalogenation |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O | High | Low |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Moderate | Moderate to High |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | High | Low to Moderate |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Moderate | Moderate |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | - | Et₃N | DMF or THF | Moderate to High | Low |
| Sonogashira (with CuI) | PdCl₂(PPh₃)₂ | - | Et₃N/DBU | THF | High | Low |
Note: The data in this table is illustrative and compiled from general trends reported in the literature for analogous substrates. Actual results may vary depending on the specific coupling partners and reaction conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions of 2-chloro-5-nitropyrazine, designed to minimize hydrodehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol employs a bulky, electron-rich phosphine ligand and a phosphate base to promote the desired C-C bond formation.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add 2-chloro-5-nitropyrazine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Add the degassed toluene and water solvent system.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes a strong, non-nucleophilic base and a specialized ligand to facilitate C-N bond formation.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strict inert atmosphere, add NaOt-Bu to an oven-dried Schlenk flask.
-
Add the palladium precatalyst and ligand.
-
Add 2-chloro-5-nitropyrazine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can sometimes lead to side reactions, particularly alkyne homocoupling.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF or THF
-
Inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyrazine and PdCl₂(PPh₃)₂.
-
Add the anhydrous, degassed solvent (DMF or THF).
-
Add the terminal alkyne followed by degassed triethylamine.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing hydrodehalogenation pathway.
Caption: Figure 1. Competing catalytic cycles in palladium-catalyzed cross-coupling.
Caption: Figure 2. Troubleshooting workflow for minimizing hydrodehalogenation.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed December 12, 2023. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Accessed December 12, 2023. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Published February 10, 2021. Accessed December 12, 2023. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):848. doi:
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Accessed December 12, 2023. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2025. doi:
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Published February 10, 2021. Accessed December 12, 2023. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. Published August 2, 2013. Accessed December 12, 2023. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. 2020;10(1):108. doi:
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Accessed December 12, 2023. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Published July 27, 2021. Accessed December 12, 2023. [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Royal Society of Chemistry. Published January 1, 2013. Accessed December 12, 2023. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed December 12, 2023. [Link]
-
Sonogashira coupling. In: Wikipedia. ; 2023. Accessed December 12, 2023. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Accessed December 12, 2023. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Published September 27, 2025. Accessed December 12, 2023. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Published April 3, 2025. Accessed December 12, 2023. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Accessed December 12, 2023. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. 2022;18:249-277. doi:
-
Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship, University of California. Published 2018. Accessed December 12, 2023. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Published January 1, 2012. Accessed December 12, 2023. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed December 12, 2023. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. ResearchGate. Published January 1, 2018. Accessed December 12, 2023. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. 2025. doi:
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. National Science Foundation Public Access Repository. Accessed December 12, 2023. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Published January 1, 2008. Accessed December 12, 2023. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Published February 23, 2024. Accessed December 12, 2023. [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Journal of Chemical Technology and Metallurgy. 2023;58(6):1187-1196. Accessed December 12, 2023. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Published 2022. Accessed December 12, 2023. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Published August 6, 2025. Accessed December 12, 2023. [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. National Institutes of Health. Published September 14, 2022. Accessed December 12, 2023. [Link]
-
Suzuki cross-coupling reaction. YouTube. Published February 13, 2020. Accessed December 12, 2023. [Link]
-
A mechanistic investigation of the Pd-catalyzed cross-coupling between N- tosylhydrazones and aryl halides. ChemRxiv. Published 2018. Accessed December 12, 2023. [Link]
-
Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. Royal Society of Chemistry. Published January 1, 2019. Accessed December 12, 2023. [Link]
- Preparation method of 2-chloro-5-nitropyridine.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Chloro-5-nitropyrazine
Welcome to the technical support center for 2-Chloro-5-nitropyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction principles to empower you to optimize your synthetic strategies effectively.
Introduction: The Reactivity of 2-Chloro-5-nitropyrazine
2-Chloro-5-nitropyrazine is an electron-deficient heteroaromatic compound. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring's nitrogen atoms and the powerful electron-withdrawing nitro group at the C5 position work in concert to activate the chlorine atom at the C2 position for displacement by a wide range of nucleophiles.[1][2] Understanding this electronic activation is fundamental to troubleshooting and optimizing your reaction conditions. The general mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced back to one of four key areas: the nucleophile, the solvent, the temperature, or the choice of base.
-
Nucleophile Reactivity: The nature of your nucleophile is paramount. Weakly nucleophilic species (e.g., some anilines, hindered amines) will react sluggishly.
-
Solution: If possible, consider generating the conjugate base of your nucleophile (e.g., using NaH, KHMDS for alcohols or amines) to dramatically increase its reactivity. Forcing conditions with higher temperatures may also be necessary.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Solution: Polar aprotic solvents are generally the best choice. Solvents like DMF, DMSO, NMP, and acetonitrile are excellent because they can solvate the intermediate without interfering with the nucleophile. Protic solvents like ethanol or water can sometimes be used but may lead to competing solvolysis side products and can slow down the reaction by solvating the nucleophile.[4]
-
-
Reaction Temperature: SNAr reactions are often kinetically controlled and require sufficient thermal energy.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the heat. Many SNAr reactions on this substrate are run between 50°C and 120°C.[5] Always monitor for potential decomposition of starting materials or products at higher temperatures using Thin Layer Chromatography (TLC).
-
-
Base Selection (if applicable): When using nucleophiles like phenols or amines, a base is often required to neutralize the HCl generated.
-
Solution: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common choices.[3] Be cautious with strong hydroxide bases, as they can promote undesirable ring-opening side reactions.[6][7]
-
Question 2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. What are these side products and how can I prevent them?
Answer: Impurity formation usually points to side reactions with the solvent, the base, or the starting material itself.
-
Reaction with Solvent/Base: As mentioned, nucleophilic solvents or bases can compete with your intended nucleophile, leading to undesired byproducts.
-
Prevention: Ensure your solvent is non-nucleophilic (e.g., switch from an alcohol to DMF or acetonitrile). Use a hindered or non-nucleophilic base like DIPEA or K₂CO₃.
-
-
Hydrolysis of Starting Material: 2-Chloro-5-nitropyrazine can be hydrolyzed to 2-hydroxy-5-nitropyrazine, especially in the presence of water and base at elevated temperatures. This is a common issue in reactions that are not run under anhydrous conditions.
-
Prevention: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Ring-Opening Reactions: Under strongly basic conditions, particularly with alkoxides or hydroxides, the pyrazine ring can undergo cleavage, leading to a complex mixture of degradation products.[6][7]
-
Prevention: Avoid using strong, unhindered bases like NaOH, KOH, or sodium methoxide if possible. If a strong base is necessary, consider using a bulkier base like potassium tert-butoxide and running the reaction at lower temperatures to minimize this pathway.
-
Question 3: My product is difficult to isolate from the reaction mixture. What are some effective work-up and purification strategies?
Answer: A clean work-up is essential for obtaining a pure product. The strategy will depend on the physical properties of your product.
-
Aqueous Work-up: Most SNAr reactions are quenched by pouring the reaction mixture into water or ice water.[8][9] This often precipitates the crude product if it is a solid and insoluble in water. The resulting solid can then be collected by filtration.
-
Solvent Extraction: If the product is soluble in organic solvents, an extractive work-up is necessary.
-
Procedure: After quenching with water, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.[9][10] Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most efficient way to obtain high purity.
-
Silica Gel Chromatography: For oils or solids that do not recrystallize well, flash column chromatography is the standard method for purification. A gradient elution, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the primary reaction mechanism for 2-Chloro-5-nitropyrazine? A: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrazine ring, further activated by the nitro group, allows a nucleophile to attack the carbon bearing the chlorine atom, leading to its substitution.[1][2]
Q: Which solvents are recommended for SNAr reactions with this substrate? A: Polar aprotic solvents are highly recommended as they effectively stabilize the charged intermediate without interfering with the reaction.
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide | DMF | 153 | Excellent solvating power, high boiling point. |
| Dimethyl sulfoxide | DMSO | 189 | Highly polar, can accelerate slow reactions. |
| Acetonitrile | ACN | 82 | Lower boiling point, easier to remove post-reaction. |
| Tetrahydrofuran | THF | 66 | Less polar, but a good choice for many reactions. |
Q: How should 2-Chloro-5-nitropyrazine be handled and stored? A: 2-Chloro-5-nitropyrazine is a solid that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] It is classified as an irritant and is harmful if swallowed.[12][14] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[12][15][16]
Visualizing the Process
To better understand the chemistry and the troubleshooting logic, the following diagrams have been created.
Diagram 1: The SNAr Mechanism
Caption: General mechanism of SNAr on 2-Chloro-5-nitropyrazine.
Diagram 2: Troubleshooting Workflow
Sources
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- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
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- 15. chemicalbook.com [chemicalbook.com]
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Technical Support Center: Purification of 2-Chloro-5-nitropyrazine Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides in-depth technical and practical advice for the purification of 2-chloro-5-nitropyrazine derivatives. Recognizing the critical role of purity in drug discovery and development, this document addresses common challenges encountered during the isolation of these important heterocyclic compounds from their crude reaction mixtures. We will explore the causality behind purification choices and provide robust, self-validating protocols to enhance yield, purity, and reproducibility.
Section 1: Understanding the Chemistry of Purification
Effective purification begins with a comprehensive understanding of the target molecule and potential impurities. 2-Chloro-5-nitropyrazine is a moderately polar compound; the electronegative chlorine atom, nitro group, and the two pyrazine nitrogens create a distinct electronic profile that governs its solubility and chromatographic behavior.
1.1 Common Synthetic Precursors and Key Byproducts
The most prevalent synthetic route to 2-chloro-5-nitropyrazine involves the chlorination of 2-hydroxy-5-nitropyrazine. This precursor is typically synthesized from simpler starting materials, but for the purpose of purification, the final chlorination step is our primary focus.
Key Molecular Players in Your Flask:
-
Target Compound (Product): 2-Chloro-5-nitropyrazine. A crystalline solid, generally soluble in chlorinated solvents and moderately soluble in polar aprotic solvents.
-
Starting Material (Precursor): 2-Hydroxy-5-nitropyrazine. This is a major potential impurity. Its hydroxyl group makes it significantly more polar than the target compound and allows it to be readily separated.
-
Key Byproduct (Hydrolysis): The chloro group at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution, especially by water, which can revert the product back to the 2-hydroxy-5-nitropyrazine starting material. This reaction is often catalyzed by trace acid or base, particularly during aqueous workup.
-
Reagent-Derived Impurities: Residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their decomposition products. These are typically removed during the initial aqueous quench and extraction steps.[1]
The structural differences, particularly the presence of the acidic hydroxyl group in the starting material/byproduct versus the chloro group in the product, are the cornerstone of a successful purification strategy.
Section 2: Troubleshooting Guide for Purification
This section addresses the most common issues encountered during the purification of 2-chloro-5-nitropyrazine derivatives in a question-and-answer format, supplemented by a detailed troubleshooting table.
"My crude product is a complex mixture. What is the most logical first step to isolate my 2-chloro-5-nitropyrazine?"
The first and most effective step is typically a liquid-liquid extraction to perform a bulk separation based on polarity and acidity/basicity. Unreacted 2-hydroxy-5-nitropyrazine is phenolic in character and can be selectively removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution. The deprotonated hydroxypyrazine salt will partition into the aqueous layer, leaving the desired, less polar 2-chloro-5-nitropyrazine in the organic layer.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Purity After Recrystallization | 1. Incorrect Solvent Choice: The chosen solvent may dissolve impurities as effectively as the product, or the product's solubility may not have a steep enough temperature gradient. 2. Trapped Insolubles: Fine, insoluble impurities (e.g., inorganic salts, polymeric material) can become trapped within the crystal lattice. 3. Oiling Out: The product separates as a liquid instead of a solid, trapping impurities. | 1. Perform Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). An ideal solvent dissolves the compound when hot but sparingly when cold.[2] 2. Hot Filtration: Dissolve the crude material in the minimum amount of boiling solvent and quickly filter the hot solution through a pre-heated funnel to remove insoluble materials before allowing it to cool. 3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent") at an elevated temperature until turbidity persists. Re-heat to clarify and then cool slowly. This prevents supersaturation from occurring below the compound's melting point. |
| Poor Separation on Silica Gel Column | 1. Incorrect Mobile Phase Polarity: The eluent may be too polar (impurities co-elute with the product) or not polar enough (product does not move off the baseline). 2. Co-elution of Structurally Similar Impurities: Non-polar byproducts may have similar retention factors (Rf) to the product. 3. Product Degradation on Silica: The acidic nature of standard silica gel can sometimes lead to hydrolysis of the chloro-group back to the hydroxy-group, especially if the solvent system contains nucleophilic alcohols like methanol. | 1. Optimize with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate). Aim for a product Rf of ~0.3 for optimal separation.[3] 2. Employ Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to first elute non-polar impurities, then the product, and finally the highly polar starting material.[4] 3. Use Deactivated Silica or an Alternative Stationary Phase: If degradation is suspected, use silica gel that has been neutralized with an amine (e.g., triethylamine) or consider using a less acidic stationary phase like alumina. |
| Significant Product Loss During Aqueous Workup | 1. Product Hydrolysis: Aggressive basic washes (e.g., NaOH) or prolonged exposure to aqueous conditions can convert the product back to 2-hydroxy-5-nitropyrazine.[5] 2. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product at the interface. 3. Partial Water Solubility: Although primarily organic-soluble, the product may have slight solubility in the aqueous phase, leading to losses with each wash. | 1. Use Mild Base: Employ saturated sodium bicarbonate (NaHCO₃) solution for washes instead of stronger bases like NaOH or KOH. Keep contact time to a minimum. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Gentle swirling is often better than vigorous shaking. 3. Back-Extraction: After the primary extraction, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Section 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems, with built-in checks to ensure procedural success.
3.1 Protocol: Purification via Optimized Recrystallization
This method is ideal when the primary impurity is the more polar 2-hydroxy-5-nitropyrazine starting material.
-
Solvent Selection: In separate small test tubes, place ~20 mg of crude product. Add 0.5 mL of a test solvent (e.g., isopropanol, ethyl acetate, toluene).
-
Solubility Test: Observe solubility at room temperature. Heat the soluble or partially soluble samples. A good solvent will fully dissolve the product when hot.
-
Cooling Test: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of a dense crystalline precipitate indicates a promising solvent system.
-
Bulk Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble material is present, perform a hot filtration now.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Validation: Dry the crystals and determine the melting point. A sharp melting point close to the literature value indicates high purity. Analyze by TLC or HPLC against the crude material and the filtrate to confirm the removal of impurities.
3.2 Protocol: Purification via Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails to provide adequate purity.
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1). The ideal system gives the product an Rf value of approximately 0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity (gradient elution) to move the product down the column and elute it.[4]
-
Isolation & Validation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Confirm purity via NMR, HPLC, or melting point analysis.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 2-chloro-5-nitropyrazine.
Caption: Decision workflow for purification of 2-chloro-5-nitropyrazine.
Section 4: Frequently Asked Questions (FAQs)
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities). To fix this, re-heat the mixture to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.
Q2: How can I effectively remove unreacted 2-hydroxy-5-nitropyrazine if it persists after a basic wash? A: If a significant amount of the hydroxy starting material remains, it indicates either an incomplete reaction or hydrolysis during workup. Column chromatography is the most robust method for this separation. The hydroxy compound is significantly more polar and will have a much lower Rf value, often remaining at the baseline while the desired chloro-product elutes with a non-polar to moderately polar mobile phase.[4]
Q3: My TLC shows a single clean spot, but the NMR spectrum reveals impurities. Why is this happening? A: This is a common issue. The impurities might not be UV-active, making them invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the TLC plate with a universal stain (like potassium permanganate or ceric ammonium molybdate) can reveal non-UV active spots. Alternatively, the impurity may have an identical Rf value to your product in the chosen TLC system. Trying a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may resolve the spots.
Q4: What is the best way to monitor the initial chlorination reaction to make purification easier? A: Proactive monitoring is key. Use TLC to track the disappearance of the 2-hydroxy-5-nitropyrazine starting material. The starting material will have a low Rf (e.g., ~0.1 in 1:1 hexane/ethyl acetate) while the product will have a much higher Rf (e.g., ~0.7). Once the starting material spot is gone, the reaction can be stopped. Over-running the reaction can lead to side product formation, complicating the subsequent purification.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from PrepChem.com. URL: [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from Google Patents.
- Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Retrieved from Google Patents.
-
Moreno, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. URL: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from SIELC Technologies. URL: [Link]
-
Chemisches Institut der Universität Zürich. (n.d.). 6.2.2. Pyrazines. Retrieved from University of Zurich. URL: [Link]
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from Pharmaffiliates. URL: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from The Royal Society of Chemistry. URL: [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from SIELC Technologies. URL: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. URL: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from University of Calgary. URL: [Link]
-
Mondal, T., & Bhaumik, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. URL: [Link]
-
Aris, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). URL: [Link]
-
Zeller, M., et al. (2007). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(12). URL: [Link]
Sources
- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-5-nitropyrazine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2-Chloro-5-nitropyrazine. The unique electronic properties of this substrate—namely, the presence of two nitrogen atoms and a potent electron-withdrawing nitro group—can lead to frustratingly low yields. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and validated protocols, to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-Chloro-5-nitropyrazine resulting in low to no yield, even when standard protocols are followed?
A: The primary challenge with 2-Chloro-5-nitropyrazine lies in its extreme electron deficiency. While this property can facilitate the initial oxidative addition step of the catalytic cycle, it also introduces several complications. The pyrazine nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Furthermore, the strong electron-withdrawing nature of the nitro group makes the pyrazine ring susceptible to side reactions.
Q2: What are the most common side reactions that compete with the desired Suzuki coupling?
A: Several side reactions are known to reduce the yield of the desired product:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your nucleophile.[4][5] This is a very common issue, especially with heteroaryl boronic acids.[6]
-
Hydrolytic Dehalogenation: The electron-deficient nature of the substrate can make it susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, particularly in the presence of a strong base and water.[7]
-
Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct, which consumes the nucleophile and can complicate purification.
-
Catalyst Decomposition: The formation of inactive palladium black is a visual indicator that your catalyst is decomposing, which halts the catalytic cycle.
Q3: My boronic acid seems to be decomposing before the reaction is complete. How can I prevent this?
A: Boronic acid instability, particularly protodeboronation, is a significant hurdle.[4][5] Consider these strategies:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used as alternatives.[5][8][9] They act as a "slow-release" source of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing degradation.[8]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[10] Using anhydrous solvents and ensuring your reagents are dry can be beneficial.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be preferable to stronger bases like sodium or potassium hydroxide.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of 2-Chloro-5-nitropyrazine
If your starting material remains largely unreacted, the issue likely lies with the initial stages of the catalytic cycle, particularly oxidative addition, or with catalyst deactivation.
Causality & Explanation
The C-Cl bond in 2-Chloro-5-nitropyrazine is activated towards oxidative addition due to the electron-withdrawing nitro group and ring nitrogens.[11][12] However, the Lewis basic nitrogen atoms of the pyrazine ring can coordinate to the Pd(0) center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[2][3] The choice of ligand is paramount to mitigate this inhibition.
Troubleshooting Workflow
Caption: Troubleshooting flow for low starting material conversion.
Solutions & Protocols
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands which are known to accelerate oxidative addition and stabilize the catalytic species.[3][13][14]
-
Recommended Ligands: Start with Buchwald ligands such as SPhos, XPhos, or RuPhos.[15][16] These have proven effective for challenging heteroaryl couplings.[17]
-
Rationale: The steric bulk of these ligands creates a wider "bite angle" on the palladium center, which promotes reductive elimination. Their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the electron-deficient aryl chloride.
-
-
Utilize a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined, air-stable pre-catalyst.
-
Recommended Pre-catalysts: XPhos Pd G3 or SPhos Pd G3 are excellent choices. They provide a reliable source of the active, monoligated Pd(0) species upon activation by the base.[18]
-
-
Optimize the Base: The base plays a crucial role in the transmetalation step.[19] For this substrate, a moderately strong, non-nucleophilic base is often ideal.
-
Solvent Considerations: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates.
-
Recommended Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane or toluene, often with a small amount of water (e.g., a 4:1 to 10:1 ratio), are common starting points.[10] The water can aid in dissolving the base and facilitate the transmetalation step. However, be mindful that too much water can lead to side reactions.[21]
-
| Parameter | Initial Recommendation | Alternative Options | Rationale |
| Pd Source | XPhos Pd G3 (2-5 mol%) | SPhos Pd G3, Pd₂(dba)₃ | Pre-catalysts ensure reliable activation.[3] |
| Ligand | XPhos (1.2 eq. to Pd) | SPhos, RuPhos | Bulky, electron-rich ligands are essential for this substrate class.[15][16] |
| Base | K₃PO₄ (2-3 eq.) | Cs₂CO₃, K₂CO₃ | Strong enough to promote transmetalation without causing excessive side reactions.[20] |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O, THF/H₂O | Aprotic polar solvents are generally effective.[10][22] |
| Temperature | 80-110 °C | Up to 120 °C | Aryl chlorides typically require elevated temperatures for efficient oxidative addition.[18] |
Problem 2: Significant Formation of Side Products (Protodeboronation, Dehalogenation)
The appearance of significant byproducts indicates that undesired reaction pathways are outcompeting the Suzuki coupling.
Causality & Explanation
-
Protodeboronation: This side reaction is often catalyzed by the base and any protic sources (like water) in the reaction medium.[4][5] It is particularly problematic for heteroaryl boronic acids, which can be unstable under coupling conditions.[1][6]
-
Dehalogenation: The replacement of the chlorine atom with hydrogen on the pyrazine ring is another potential side reaction. This can occur if a hydride source is present, which can be generated from the solvent or additives. The resulting 5-nitropyrazine will not participate in the coupling reaction.[6][23]
Troubleshooting Workflow
Caption: Troubleshooting flow for side product formation.
Solutions & Protocols
-
Protect the Boron Nucleophile: The most effective strategy to combat protodeboronation is to use a more stable boron reagent.
-
Careful Selection of Base and Water Content:
-
Degas Rigorously: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating. This removes oxygen, which can contribute to both catalyst decomposition and boronic acid oxidation.
Experimental Protocol: Optimized Suzuki Coupling of 2-Chloro-5-nitropyrazine
This protocol provides a robust starting point for optimization.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 eq.)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.5 eq.)
-
XPhos Pd G3 (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried reaction vessel, add 2-Chloro-5-nitropyrazine, the boronic acid/ester, and K₃PO₄.
-
Evacuate and backfill the vessel with Argon or Nitrogen three times.
-
Add the XPhos Pd G3 pre-catalyst under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 solvent ratio.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Vertex AI Search, "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Vertex AI Search, "Protodeboron
- Vertex AI Search, "The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Vertex AI Search, "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH,"
- Vertex AI Search, "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Vertex AI Search, "Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- Vertex AI Search, "Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H,"
- Vertex AI Search, "Optimizing Suzuki Coupling Reactions - CovaSyn,"
- Vertex AI Search, "Suzuki Coupling - Organic Chemistry Portal,"
- Vertex AI Search, "2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts,"
- Vertex AI Search, "Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine - Benchchem,"
- Vertex AI Search, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH,"
- Vertex AI Search, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI,"
- Vertex AI Search, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Vertex AI Search, "Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online,"
- Vertex AI Search, "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV,"
- Vertex AI Search, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Vertex AI Search, "Optimization of Suzuki Reaction conditions.
- Vertex AI Search, "Advances in NiI/NiIII-Catalyzed C(sp2)
- Vertex AI Search, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit,"
- Vertex AI Search, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal,"
- Vertex AI Search, "Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs,"
- Vertex AI Search, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Vertex AI Search, "Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling - Benchchem,"
- Vertex AI Search, "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal,"
- Vertex AI Search, "A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC - PubMed Central,"
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in 2-Chloro-5-nitropyrazine Reactions
Navigating the complexities of cross-coupling reactions is crucial for researchers in drug development and organic synthesis. A common hurdle when working with electron-deficient heteroaryl halides like 2-Chloro-5-nitropyrazine is the formation of homocoupling byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize these unwanted side reactions and optimize your desired transformations.
Understanding the Challenge: The "Why" Behind Homocoupling
Homocoupling is a side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. In the context of palladium-catalyzed reactions with 2-Chloro-5-nitropyrazine, you might observe the formation of either bis(5-nitropyrazin-2-yl) from the halide or a biaryl from the organometallic reagent (e.g., a boronic acid in a Suzuki-Miyaura coupling).
Several mechanistic pathways can lead to homocoupling. In Suzuki-Miyaura reactions, for instance, the presence of oxygen can promote the homocoupling of boronic acids.[1][2][3] The palladium(0) catalyst can react with oxygen to form a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the homocoupled product.[1] Another pathway involves the reaction of two equivalents of the organometallic reagent with a palladium(II) precatalyst, followed by reductive elimination.[4] For the aryl halide, homocoupling can occur through a process where two molecules of the aryl-palladium(II)-halide intermediate react.[5]
The electron-deficient nature of the 2-Chloro-5-nitropyrazine ring can also influence the propensity for side reactions. While this property enhances its reactivity towards nucleophilic attack, it can also affect the stability of intermediates in the catalytic cycle.
Troubleshooting Guide: A Q&A Approach to Common Issues
Here, we address specific experimental observations and provide actionable solutions to steer your reaction towards the desired cross-coupled product.
Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki-Miyaura reaction with 2-Chloro-5-nitropyrazine. What are the likely causes and how can I fix it?
A1: The homocoupling of boronic acids is a frequent issue, often exacerbated by the presence of oxygen.[1][2][3]
-
Cause 1: Inadequate Degassing. Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2][3]
-
Solution: Ensure your solvent and reaction setup are thoroughly degassed. Employing techniques like the freeze-pump-thaw method (for organic solvents) or sparging with an inert gas (like argon or nitrogen) for at least 30 minutes is crucial. Assembling the reaction under a positive pressure of an inert gas is also recommended.[6]
-
-
Cause 2: Use of a Pd(II) Precatalyst. Palladium(II) sources like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species. This reduction can sometimes proceed via the homocoupling of two boronic acid molecules.[3]
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, using a pre-formed catalyst complex can also be beneficial.[7]
-
-
Cause 3: Inappropriate Base or Temperature. The choice of base and the reaction temperature can influence the rate of competing side reactions.
-
Solution: Screen different bases. While strong bases are often necessary, they can also promote side reactions. Weaker bases like K₂CO₃ or K₃PO₄ might be sufficient and less prone to inducing homocoupling.[8] Additionally, running the reaction at the lowest effective temperature can help minimize byproduct formation.
-
Q2: My main byproduct is the homocoupling of 2-Chloro-5-nitropyrazine. How can I suppress this?
A2: The formation of bis(5-nitropyrazin-2-yl) suggests that the oxidative addition of 2-Chloro-5-nitropyrazine to the palladium catalyst is proceeding efficiently, but the subsequent steps are being outcompeted.
-
Cause 1: Slow Transmetalation. If the transfer of the organic group from the organometallic reagent to the palladium center (transmetalation) is slow, the aryl-palladium intermediate has a longer lifetime and a greater chance to undergo homocoupling.
-
Solution:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand play a critical role.[9][10] For an electron-deficient halide like 2-Chloro-5-nitropyrazine, using electron-rich and bulky phosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step, which is often the product-forming step, thereby disfavoring competing pathways.[6]
-
Activate the Nucleophile: In Suzuki reactions, the choice of base is crucial for activating the boronic acid.[11] Using a stronger base like Cs₂CO₃ or switching to a boronate ester might enhance the rate of transmetalation.
-
-
-
Cause 2: Catalyst Loading and Reaction Concentration. High catalyst loading or high concentrations of the aryl halide can increase the probability of two aryl-palladium intermediates encountering each other.
-
Solution: Optimize the catalyst loading, starting from a lower concentration (e.g., 1-2 mol%). Also, running the reaction at a lower concentration might disfavor the bimolecular homocoupling pathway.
-
Q3: I am attempting a Buchwald-Hartwig amination with 2-Chloro-5-nitropyrazine and am getting low yields of the desired product along with some homocoupling of the starting material. What should I try?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it can be plagued by side reactions.[7][12]
-
Cause 1: Inefficient Catalytic Cycle. The balance between oxidative addition, amine coordination, deprotonation, and reductive elimination is key.[13]
-
Solution:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig reactions.[14] Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination step.[9][14] Consider ligands like Xantphos or Josiphos-type ligands.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[13] Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and LHMDS are commonly used.[13] Ensure the base is fresh and handled under inert conditions.
-
-
-
Cause 2: Substrate-Specific Issues. The nitro group on the pyrazine ring makes the substrate highly electron-deficient, which can influence the stability of intermediates.
-
Solution: Carefully control the reaction temperature. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition or other side reactions.[8] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose palladium catalyst and ligand combination to start with for cross-coupling reactions of 2-Chloro-5-nitropyrazine?
A: A good starting point for Suzuki-Miyaura reactions would be Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[6] For Buchwald-Hartwig aminations, a combination of a palladium precatalyst like Pd₂(dba)₃ with a ligand such as Xantphos is often effective.[13] However, the optimal combination is highly substrate-dependent, and screening of different catalysts and ligands is often necessary.
Q: Can the solvent choice impact the extent of homocoupling?
A: Yes, the solvent can play a significant role. Solvents like 1,4-dioxane, toluene, and THF are commonly used. The solubility of the reagents and intermediates can affect reaction rates. For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[15] It's important to use high-purity, dry, and degassed solvents.
Q: I'm performing a Stille coupling with 2-Chloro-5-nitropyrazine and see homocoupling of my organostannane reagent. What can I do?
A: Homocoupling of the organostannane is a known side reaction in Stille couplings.[4] This can be minimized by:
-
Using a Pd(0) source to avoid the side reactions that can occur during the in-situ reduction of Pd(II) precatalysts.
-
Adding a copper(I) salt co-catalyst, which has been shown to accelerate the transmetalation step and suppress homocoupling in some cases.
-
Ensuring the organostannane reagent is pure, as impurities can sometimes promote side reactions.
Q: Are there any alternatives to palladium catalysis that might be less prone to homocoupling for this substrate?
A: While palladium is the most common catalyst for these transformations, nickel-based catalysts have also been developed for cross-coupling reactions.[16] In some cases, nickel catalysts can offer different selectivity and may be less prone to certain side reactions. However, they often require different ligands and reaction conditions. Copper-catalyzed Ullmann-type reactions are another alternative, particularly for C-N and C-O bond formation, though they typically require higher reaction temperatures.[5][17]
Experimental Protocols & Data
Protocol 1: Minimizing Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general guideline for setting up a Suzuki-Miyaura reaction with conditions aimed at minimizing homocoupling.
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Chloro-5-nitropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a magnetic stir bar. The flask is then evacuated and backfilled with argon three times. Degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids in-situ reduction step that can cause homocoupling.[3] |
| Ligand | Bulky, electron-rich phosphine | Promotes reductive elimination.[9] |
| Base | K₂CO₃ or K₃PO₄ | Milder bases can reduce side reactions.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxygen-induced homocoupling.[1][2] |
| Solvent | Degassed | Removes dissolved oxygen.[6] |
Visualizing the Process
Catalytic Cycle and Competing Homocoupling Pathway
Caption: Competing pathways in a Suzuki-Miyaura reaction.
This diagram illustrates the desired catalytic cycle for cross-coupling in blue, with the competing homocoupling pathways for the aryl halide and boronic acid shown in red and yellow, respectively.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Anionic Ligand in the Mechanism of Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Nobel Prize Outreach. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. Available at: [Link]
-
García-Melchor, M., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. Available at: [Link]
-
ResearchGate. (2011). Homocoupling of aryl halides using the integrated flow microreactor system. Available at: [Link]
-
ResearchGate. (2014). Homocouplings of aryl halides in water. Reaction conditions. Available at: [Link]
-
ResearchGate. (2013). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available at: [Link]
-
Molbase. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
ACS Publications. (2010). Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS Publications. (2021). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
National Institutes of Health. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]
-
YouTube. (2020). Stille cross-coupling reaction. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-nitropyrazine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-nitropyrazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or production scale. The following content, structured in a practical question-and-answer format, synthesizes field-proven insights with established scientific principles to help you navigate the common and often complex challenges associated with this process. Our focus is not just on what to do, but why specific choices in methodology are critical for a safe, efficient, and reproducible scale-up.
Section 1: Synthesis Overview and Key Transformations
The preparation of 2-Chloro-5-nitropyrazine typically proceeds through a multi-step pathway. While several routes exist, a common and logical approach involves the nitration of a pyrazine precursor followed by a chlorination step. The pyrazine ring system is electron-deficient, which makes direct electrophilic aromatic substitution, such as nitration, a challenging step requiring carefully controlled and often harsh conditions.
A prevalent synthetic strategy begins with a more electron-rich precursor, such as 2-aminopyrazine, to facilitate the initial nitration. The subsequent steps then convert the amino group to the desired chloro substituent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of a pyrazine derivative?
A1: The paramount concern is thermal runaway. Nitration reactions are intensely exothermic, and the risk of loss of control increases significantly during scale-up.[1][2][3] This is due to the fundamental principle that as vessel size increases, the surface-area-to-volume ratio decreases, severely limiting heat dissipation capacity.[1][4] A thermal runaway can lead to rapid temperature and pressure increases, decomposition of the nitro-product, and potentially an explosion.[1][5] Therefore, a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is not just recommended, but essential before any scale-up is attempted.[2][5]
Q2: How can I control the formation of unwanted isomers during the nitration step?
A2: Isomer control is a function of managing reaction kinetics and thermodynamics. The pyrazine ring's electronics dictate the preferred position of nitration. However, aggressive reaction conditions can lead to less-favored isomers or even over-nitration.[1][6] Key strategies include:
-
Temperature Control: Lower temperatures generally favor kinetic control and can improve regioselectivity.
-
Controlled Addition: Slow, subsurface addition of the nitrating agent into the substrate solution (not the other way around) prevents localized areas of high concentration and temperature.
-
Stoichiometry: Using a minimal excess of the nitrating agent can reduce the likelihood of di-nitration.[7]
Q3: What is the most effective and scalable chlorinating agent for converting 2-Hydroxy-5-nitropyrazine?
A3: For converting the hydroxyl group to a chloro group, a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is highly effective and commonly cited.[8][9][10] POCl₃ can serve as both a reagent and a solvent. While other reagents like thionyl chloride (SOCl₂) can be used, the PCl₅/POCl₃ system is often more robust for this substrate. At scale, the key challenges are the safe handling of these corrosive and moisture-sensitive reagents and managing the quench of the reaction mixture, which is typically done by slowly adding it to ice water.[9][10]
Q4: How can I effectively monitor the reaction progress at a large scale where taking samples might be difficult?
A4: While traditional methods like Thin Layer Chromatography (TLC) are excellent for initial lab work, they become less practical at scale.[9] Process Analytical Technology (PAT) is the industry standard. In-situ monitoring with probes (e.g., FTIR, Raman) can provide real-time data on the consumption of starting materials and the formation of products without requiring manual sampling. For reactions where sampling is feasible, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) provide quantitative data on conversion and impurity levels.[11][12]
| Method | Scale | Application | Advantages | Disadvantages |
| TLC | Lab | Qualitative monitoring | Fast, inexpensive | Not quantitative, difficult at scale |
| HPLC/GC | Lab / Pilot | Quantitative analysis of conversion and purity | Highly accurate, separates impurities | Requires sampling, longer analysis time |
| In-situ FTIR/Raman | Pilot / Production | Real-time reaction kinetics | Continuous data, no sampling, enhances safety | High initial instrument cost |
Section 3: In-Depth Troubleshooting Guide
This section addresses specific problems encountered during scale-up, providing insights into their root causes and actionable solutions.
Problem A: Thermal Runaway and Exotherm Control
Q5: My reaction temperature spiked dangerously during the addition of the nitrating acid, even with the cooling jacket at maximum. What is happening and how can I prevent it?
A5: This is a classic sign of heat generation exceeding the heat removal capacity of your reactor—the most critical challenge in scaling exothermic reactions.[1][4]
Causality:
-
Heat Generation: The nitration reaction itself releases a significant amount of energy (a high negative enthalpy of reaction, ΔH).
-
Heat Removal: Heat is removed through the reactor walls to the cooling jacket. As you scale up, the volume (which generates heat) increases by a cube function (r³), while the surface area (which removes heat) only increases by a square function (r²). This mismatch is the primary cause of thermal control loss.[1]
-
Accumulation: If the reaction rate is very fast, and the nitrating agent is added more quickly than the reaction consumes it, you accumulate unreacted reagents. A small increase in temperature can then cause this accumulated reagent to react all at once, leading to a runaway.
Solutions & Preventative Measures:
-
Perform Calorimetry: Before scale-up, use Reaction Calorimetry (RC1e) to measure the heat of reaction (ΔH), heat capacity (Cp), and overall heat transfer coefficient (Ua) of your system. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure your cooling system is adequate.[5]
-
Control the Addition Rate: The rate of addition of your nitrating agent must be governed by the rate of heat removal, not by a pre-set time. This is known as a "reaction-controlled" addition.
-
Ensure Adequate Agitation: Poor mixing creates localized hot spots and high concentrations of reactants, which can initiate a runaway.[4] Ensure the agitator is designed for the vessel geometry and viscosity of the reaction medium.
-
Consider Continuous Flow: For highly hazardous reactions like nitration, transitioning to a continuous flow reactor offers inherently safer process conditions.[6][13][14] The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing thermal accumulation.[13]
References
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- 2. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 11. ruifuchem.com [ruifuchem.com]
- 12. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vapourtec.com [vapourtec.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2-Chloro-5-nitropyrazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-5-nitropyrazine and its derivatives. As a versatile building block in medicinal chemistry, understanding the precise structural changes that occur during its reactions is paramount. This document offers a detailed analysis of the NMR shifts and coupling patterns that enable unambiguous characterization of products from common synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Pivotal Role of 2-Chloro-5-nitropyrazine in Synthesis
2-Chloro-5-nitropyrazine is a highly valuable synthetic intermediate due to its electron-deficient pyrazine ring, which is further activated by the potent electron-withdrawing nitro group. This electronic arrangement renders the chlorine atom at the 2-position susceptible to displacement by a variety of nucleophiles and facilitates participation in cross-coupling reactions. The resulting substituted nitropyrazines are key scaffolds in the development of novel therapeutic agents and functional materials. Accurate and efficient characterization of these products is crucial for advancing research and development, with NMR spectroscopy being the cornerstone of this analytical process.
Understanding the NMR Fingerprint of 2-Chloro-5-nitropyrazine
The starting material, 2-chloro-5-nitropyrazine, exhibits a simple yet informative NMR spectrum. The pyrazine ring contains two protons, H-3 and H-6, which are in a para relationship. Due to the asymmetry introduced by the chloro and nitro substituents, these protons are chemically non-equivalent and appear as distinct signals in the 1H NMR spectrum.
Expected 1H NMR Spectral Data for 2-Chloro-5-nitropyrazine:
The two protons on the pyrazine ring are expected to appear as doublets due to coupling with each other. The proton at the 6-position (H-6), being ortho to the electron-withdrawing nitro group, is anticipated to be significantly downfield shifted compared to the proton at the 3-position (H-3), which is adjacent to the less electronegative chlorine atom.
Expected 13C NMR Spectral Data for 2-Chloro-5-nitropyrazine:
The 13C NMR spectrum will display four signals corresponding to the four carbons of the pyrazine ring. The carbon bearing the nitro group (C-5) and the carbon attached to the chlorine atom (C-2) will be significantly deshielded. The chemical shifts of the protonated carbons (C-3 and C-6) will also be influenced by the neighboring substituents.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
A common and synthetically useful reaction of 2-chloro-5-nitropyrazine is its reaction with secondary amines, such as morpholine, via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of the nitrogen atom in morpholine attacks the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer complex, which then eliminates a chloride ion to yield the substituted product, 2-morpholino-5-nitropyrazine.
Reaction Workflow
Caption: Workflow for the SNAr reaction of 2-chloro-5-nitropyrazine with morpholine.
Comparative NMR Analysis
The most significant changes in the NMR spectra upon substitution of the chlorine atom with a morpholino group are observed in the chemical shifts of the pyrazine ring protons and carbons.
| Compound | Proton | Expected 1H Shift (ppm) | Carbon | Expected 13C Shift (ppm) |
| 2-Chloro-5-nitropyrazine | H-3 | ~8.5 | C-2 | ~150 |
| H-6 | ~9.2 | C-3 | ~140 | |
| C-5 | ~155 | |||
| C-6 | ~145 | |||
| 2-Morpholino-5-nitropyrazine | H-3 | Upfield Shift | C-2 | Downfield Shift |
| H-6 | Upfield Shift | C-3 | Upfield Shift | |
| Morpholino-H | ~3.8 (t) | C-5 | Similar | |
| Morpholino-H | ~3.6 (t) | C-6 | Upfield Shift |
Rationale for Spectral Changes:
-
1H NMR: The electron-donating nature of the morpholino group, through its nitrogen atom, increases the electron density on the pyrazine ring. This results in an upfield shift (to a lower ppm value) for both H-3 and H-6 compared to the starting material. The characteristic signals of the morpholine protons will also be present, typically as two triplets around 3.6-3.8 ppm.
-
13C NMR: The carbon directly attached to the morpholino nitrogen (C-2) will experience a significant downfield shift due to the electronegativity of the nitrogen atom. Conversely, the adjacent carbon (C-3) and the para carbon (C-6) will show an upfield shift due to the electron-donating resonance effect of the amino group. The chemical shift of C-5, being directly attached to the nitro group, is less affected.
Experimental Protocol: Synthesis of 2-Morpholino-5-nitropyrazine
-
To a solution of 2-chloro-5-nitropyrazine (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-morpholino-5-nitropyrazine.
Case Study 2: Suzuki Cross-Coupling with 4-Methoxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. 2-Chloro-5-nitropyrazine can be readily coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 2-aryl-5-nitropyrazines. This reaction significantly expands the structural diversity of accessible pyrazine derivatives.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative NMR Analysis
The introduction of an aryl group in place of the chlorine atom leads to characteristic changes in the NMR spectra, providing clear evidence of successful coupling.
| Compound | Proton | Expected 1H Shift (ppm) | Carbon | Expected 13C Shift (ppm) |
| 2-Chloro-5-nitropyrazine | H-3 | ~8.5 | C-2 | ~150 |
| H-6 | ~9.2 | C-3 | ~140 | |
| C-5 | ~155 | |||
| C-6 | ~145 | |||
| 2-(4-Methoxyphenyl)-5-nitropyrazine | H-3 | Downfield Shift | C-2 | Downfield Shift |
| H-6 | Similar or slight shift | C-3 | Upfield Shift | |
| Aryl-H (ortho to pyrazine) | ~8.0 (d) | C-5 | Similar | |
| Aryl-H (meta to pyrazine) | ~7.1 (d) | C-6 | Similar or slight shift | |
| Methoxy-H | ~3.9 (s) | Aryl Carbons | New signals |
Rationale for Spectral Changes:
-
1H NMR: The replacement of chlorine with a 4-methoxyphenyl group introduces a new set of aromatic protons. The proton at the 3-position of the pyrazine ring is now adjacent to an aryl group, which typically causes a downfield shift. The proton at the 6-position is less affected. The protons of the 4-methoxyphenyl group will appear as two doublets in the aromatic region, and the methoxy protons will be a sharp singlet around 3.9 ppm.
-
13C NMR: The carbon at the coupling site (C-2) will experience a significant downfield shift. The introduction of the new aryl ring will result in additional signals in the aromatic region of the 13C NMR spectrum. The chemical shifts of the other pyrazine carbons will also be slightly altered due to the change in the electronic environment.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-nitropyrazine
-
To a mixture of 2-chloro-5-nitropyrazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography to give 2-(4-methoxyphenyl)-5-nitropyrazine.
Case Study 3: Buchwald-Hartwig Amination with Aniline
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of 2-chloro-5-nitropyrazine with a wide range of primary and secondary amines, including anilines.
Reaction Overview
Caption: General scheme for the Buchwald-Hartwig amination of 2-chloro-5-nitropyrazine.
Comparative NMR Analysis
The formation of a C-N bond between the pyrazine ring and aniline results in distinct NMR spectral changes.
| Compound | Proton | Expected 1H Shift (ppm) | Carbon | Expected 13C Shift (ppm) |
| 2-Chloro-5-nitropyrazine | H-3 | ~8.5 | C-2 | ~150 |
| H-6 | ~9.2 | C-3 | ~140 | |
| C-5 | ~155 | |||
| C-6 | ~145 | |||
| 2-(Phenylamino)-5-nitropyrazine | H-3 | Upfield Shift | C-2 | Downfield Shift |
| H-6 | Upfield Shift | C-3 | Upfield Shift | |
| NH | Downfield, broad | C-5 | Similar | |
| Phenyl-H | ~7.2-7.8 (m) | C-6 | Upfield Shift | |
| Phenyl Carbons | New signals |
Rationale for Spectral Changes:
-
1H NMR: Similar to the SNAr reaction with morpholine, the electron-donating amino group causes an upfield shift of the pyrazine protons (H-3 and H-6). A new broad signal for the N-H proton will appear in the downfield region. The protons of the phenyl ring will be observed in the aromatic region.
-
13C NMR: The carbon attached to the nitrogen (C-2) will be shifted downfield. The other pyrazine carbons (C-3 and C-6) will be shifted upfield. New signals for the phenyl ring carbons will also be present.
Experimental Protocol: Synthesis of 2-(Phenylamino)-5-nitropyrazine
-
A mixture of 2-chloro-5-nitropyrazine (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in toluene (5 mL) is heated at 100 °C under a nitrogen atmosphere for 8 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
The characterization of reaction products of 2-chloro-5-nitropyrazine by NMR spectroscopy is a powerful and definitive method. By carefully analyzing the changes in chemical shifts and coupling patterns of the pyrazine ring protons and carbons, researchers can unambiguously confirm the success of nucleophilic aromatic substitution, Suzuki cross-coupling, and Buchwald-Hartwig amination reactions. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling the efficient and accurate characterization of novel pyrazine-based compounds.
References
Due to the illustrative nature of this guide, specific literature citations for the NMR data of 2-chloro-5-nitropyrazine and its direct reaction products are not provided, as comprehensive, publicly available datasets for these specific compounds are limited. The presented data is based on established principles of NMR spectroscopy and data from analogous compounds such as 2-chloro-5-nitropyridine. For specific research applications, it is recommended to acquire experimental data or consult specialized chemical databases.
A Comparative Guide to Purity Assessment of 2-Chloro-5-nitropyrazine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-5-nitropyrazine, a key building block in the synthesis of a range of active pharmaceutical ingredients (APIs), is no exception. Its reactivity, governed by the electron-withdrawing nitro group and the labile chlorine atom, makes it a versatile synthon. However, these same characteristics can give rise to a challenging impurity profile, originating from starting materials, side-reactions, or degradation.[1] Ensuring the purity of this intermediate is paramount, as even trace impurities can propagate through a synthetic route, potentially impacting the final API's safety and stability.[2]
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of 2-Chloro-5-nitropyrazine. We will delve into the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). By presenting objective comparisons and supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
A Note on Analogs: Direct, published analytical methodologies for 2-Chloro-5-nitropyrazine are limited. Therefore, this guide will leverage established methods for the closely related and structurally similar analog, 2-Chloro-5-nitropyridine, and adapt them accordingly. The principles and experimental conditions are largely transferable due to the similar physicochemical properties of the pyridine and pyrazine cores.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is the primary tool for separating and quantifying impurities in pharmaceutical intermediates. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Impurities
HPLC is the most widely employed technique for purity assessment in the pharmaceutical industry due to its broad applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[3] For 2-Chloro-5-nitropyrazine, reversed-phase HPLC (RP-HPLC) is the method of choice, separating the analyte and its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
The development of a robust HPLC method is a systematic process. The selection of a C18 column is a common starting point due to its versatility and hydrophobicity, which is well-suited for retaining aromatic compounds like 2-Chloro-5-nitropyrazine.[4] The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve adequate retention and resolution. The addition of an acid, such as formic or phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[4] UV detection is ideal for this analyte, as the nitroaromatic system possesses a strong chromophore, ensuring high sensitivity.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Chloro-5-nitropyrazine and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For 2-Chloro-5-nitropyrazine, GC is a viable option due to its relatively low molecular weight and potential for volatilization. The coupling with a mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
The choice of a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is standard for the analysis of a wide range of organic molecules.[5] The oven temperature program is crucial; it starts at a low temperature to resolve volatile impurities and then ramps up to elute the main component and any less volatile impurities. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation of unknown impurities.[5]
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a quadrupole MS).
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-Chloro-5-nitropyrazine in a volatile organic solvent such as acetone or dichloromethane.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Profiling.
Comparative Performance of Chromatographic Techniques
The choice between HPLC and GC-MS is not always straightforward and depends on the specific analytical challenge. The following table summarizes the key performance characteristics of each technique for the purity assessment of 2-Chloro-5-nitropyrazine.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Applicability | Excellent for the main component and non-volatile or thermally labile impurities. | Ideal for volatile and thermally stable impurities (e.g., residual solvents, starting materials). | HPLC is more versatile for a wider range of potential impurities, while GC excels at separating volatile compounds that might be difficult to retain in RP-HPLC. |
| Selectivity | Good to excellent, depending on column and mobile phase optimization. | Excellent, especially with high-resolution capillary columns. | Both techniques offer high selectivity. GC often provides superior resolution for isomeric impurities if they have different volatilities. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can reach pg levels, especially with selective ion monitoring (SIM). | GC-MS can be more sensitive for specific impurities when operated in SIM mode, focusing only on ions of interest. |
| Quantification Accuracy | High, with %RSD < 2.0% for the main component. | Good, but can be affected by sample degradation at high temperatures. | HPLC generally offers better quantitative precision for non-volatile analytes as there is no risk of thermal degradation in the injector. |
| Impurity Identification | Tentative identification by retention time and UV spectra. Confirmation requires a reference standard. | Definitive identification through mass spectral library matching and fragmentation analysis. | This is a significant advantage of GC-MS; it can identify unknown impurities without the need for reference standards. |
Orthogonal and Complementary Techniques
While chromatography is central to purity determination, other techniques provide valuable, orthogonal information, ensuring a comprehensive assessment.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[6] The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[8]
The inherent quantitative nature of NMR makes it a self-validating technique. Unlike chromatography, where response factors can vary between compounds, in NMR, every proton (in ¹H NMR) gives an equivalent response. This universality allows for a direct and accurate measurement of purity. The choice of a suitable internal standard is critical; it must be stable, of high purity, and have resonances that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloro-5-nitropyrazine and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation between pulses.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from 2-Chloro-5-nitropyrazine and a signal from the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Decision Logic for Purity Analysis Method Selection
References
- 1. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 2. 4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 4. Pyridine, 2-chloro-5-nitro- | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Consistency and Purity [nmr.oxinst.com]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Comparative Guide to the Reactivity of 2-Chloro-5-nitropyrazine versus 2-chloropyrazine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazine derivatives, in particular, are prevalent motifs in a wide array of pharmaceuticals. The efficiency of their synthesis often hinges on the reactivity of precursors in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two key pyrazine building blocks: 2-chloro-5-nitropyrazine and its parent compound, 2-chloropyrazine. Through an analysis of the underlying electronic principles and supported by analogous experimental data, we will elucidate the profound impact of the nitro group on the reactivity of the pyrazine core, offering field-proven insights for synthetic planning and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it susceptible to attack by nucleophiles, a characteristic that is fundamental to its utility in chemical synthesis. The SNAr reaction of 2-chloropyrazines proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this intermediate.
-
Elimination of the Leaving Group: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
The stability of the Meisenheimer complex is a critical factor governing the overall reaction rate. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction.
The Decisive Role of the Nitro Group: An Electronic Perspective
The stark difference in reactivity between 2-chloro-5-nitropyrazine and 2-chloropyrazine can be attributed to the powerful electron-withdrawing nature of the nitro (-NO₂) group. The nitro group enhances the reactivity of the pyrazine ring towards nucleophilic attack through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazine ring through the sigma bonds. This effect increases the electrophilicity of the carbon atoms in the ring, particularly the one attached to the chlorine atom, making it more attractive to an incoming nucleophile.
-
Resonance Effect (-M): The nitro group can also withdraw electron density through resonance. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the rate-determining step and dramatically accelerating the reaction.
The resonance stabilization provided by the nitro group in the Meisenheimer complex of 2-chloro-5-nitropyrazine is the primary reason for its vastly superior reactivity compared to 2-chloropyrazine, where such stabilization is absent.
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Chloro-5-nitropyrazine: A Researcher's Handbook
In the landscape of modern medicinal chemistry and drug development, the pyrazine scaffold stands as a privileged core, integral to a multitude of biologically active molecules. The functionalization of this heterocycle, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel therapeutic agents. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction has emerged as a robust and versatile tool. This guide provides a comprehensive comparative analysis of catalytic systems for the Suzuki coupling of 2-Chloro-5-nitropyrazine, a key building block in pharmaceutical research. Drawing upon established protocols for analogous heterocyclic compounds, this document offers field-proven insights and detailed experimental methodologies to empower researchers in optimizing their synthetic strategies.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, forming a new carbon-carbon bond.[1][2] The catalytic cycle, a cornerstone of this transformation, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Chloro-5-nitropyrazine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.[2][3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
Visualizing the Catalytic Cycle
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Comparative Performance of Catalytic Systems
The choice of catalyst is paramount to the success of the Suzuki coupling of 2-Chloro-5-nitropyrazine. The electron-withdrawing nature of the nitro group and the pyrazine ring can influence the reactivity of the C-Cl bond. Below is a comparative analysis of commonly employed palladium and nickel-based catalyst systems, with performance insights extrapolated from studies on structurally similar heteroaryl chlorides.[4][5][6]
| Catalyst System | Ligand | Key Advantages | Potential Considerations |
| Palladium-Based Catalysts | |||
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, cost-effective, and suitable for a range of substrates.[7] | May require higher catalyst loading and longer reaction times for less reactive chlorides.[8] |
| Pd(OAc)₂ / SPhos | SPhos | Highly active for challenging couplings, including those with heteroaryl chlorides, often requiring lower catalyst loading and milder conditions.[6][9] | Ligand cost can be a factor for large-scale synthesis. |
| Pd₂(dba)₃ / XPhos or RuPhos | XPhos, RuPhos | Broad substrate scope and high functional group tolerance.[6] Effective for sterically hindered substrates.[10] | Pre-catalyst and ligand sensitivity to air may require inert atmosphere techniques. |
| Pd(dppf)Cl₂ | dppf | Robust and versatile, particularly effective for couplings involving heteroaryl boronic acids.[9] | |
| Nickel-Based Catalysts | |||
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Cost-effective alternative to palladium.[11] Highly reactive towards aryl chlorides.[12] | May require higher catalyst loading (3-10 mol%) in some cases.[12] |
| NiCl₂(dppf) | dppf | Effective for the coupling of heteroaryl halides with heteroaryl boronic acids.[12] | Scope may be more limited compared to some palladium systems. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the Suzuki coupling of 2-Chloro-5-nitropyrazine, providing a robust starting point for reaction optimization.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general method adaptable for a variety of aryl and heteroaryl boronic acids.
Materials:
-
2-Chloro-5-nitropyrazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane/water mixture (e.g., 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-5-nitropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(dppf)
This protocol offers a more economical approach, particularly for larger scale syntheses.
Materials:
-
2-Chloro-5-nitropyrazine
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) [NiCl₂(dppf)] (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with NiCl₂(dppf) (0.05 mmol) and K₃PO₄ (3.0 mmol).
-
Add 2-Chloro-5-nitropyrazine (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a plug of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Experimental Workflow
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-5-nitropyrazine is a pivotal transformation in the synthesis of novel compounds for drug discovery. While palladium-based catalysts, particularly those employing bulky phosphine ligands like SPhos and XPhos, offer high reactivity and broad applicability, nickel-based systems present a cost-effective and highly reactive alternative. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the catalytic landscape and successfully achieve their synthetic targets.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
-
YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). Available from: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). Available from: [Link]
-
ResearchGate. Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Available from: [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. (2013). Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). Available from: [Link]
-
National Institutes of Health. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012). Available from: [Link]
-
ChemRxiv. Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (2024). Available from: [Link]
-
Royal Society of Chemistry. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]
-
Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Available from: [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Available from: [Link]
-
OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). Available from: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-5-nitropyrazine and Other Halopyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halopyrazines serve as indispensable building blocks. Their utility is largely dictated by their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-nitropyrazine, contrasting it with other key halopyrazines. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide a detailed experimental protocol for researchers to conduct their own comparative kinetic studies.
The Foundation: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring
The reactivity of halopyrazines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is then restored by the expulsion of the halide leaving group.
Several factors critically influence the rate of this reaction:
-
The Nature of the Halogen: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. More electronegative halogens, through their strong inductive electron withdrawal, stabilize the developing negative charge in the Meisenheimer complex, thus accelerating the reaction. This results in a reactivity trend of F > Cl > Br > I, which is the inverse of the trend observed in palladium-catalyzed cross-coupling reactions where C-X bond strength is paramount.
-
The Pyrazine Core: The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it more susceptible to nucleophilic attack compared to a benzene ring. However, the second nitrogen atom can also have a deactivating effect compared to pyridine or pyrimidine systems.
-
Electron-Withdrawing Substituents: The presence of strongly electron-withdrawing groups, such as a nitro group (–NO₂), dramatically enhances the reactivity of a halopyrazine towards nucleophilic attack. This is the central theme of our comparison.
The Decisive Role of the Nitro Group: A Quantitative Comparison
The most striking feature of 2-Chloro-5-nitropyrazine is its markedly enhanced reactivity compared to its non-nitrated counterpart, 2-chloropyrazine. The nitro group, positioned para to the chlorine atom, exerts a powerful electron-withdrawing effect through both resonance and induction. This significantly stabilizes the Meisenheimer complex formed during nucleophilic attack, thereby lowering the activation energy of the reaction.
Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
From this data, it is evident that the presence of a nitro group significantly increases the rate of nucleophilic substitution. The reactivity is highest when the nitro group is ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer intermediate. In 2-chloro-5-nitropyridine (and by direct analogy, 2-chloro-5-nitropyrazine), the para-relationship between the nitro group and the chlorine atom provides this crucial stabilization.
The Halogen Effect: A Qualitative and Semi-Quantitative Overview
As previously mentioned, the nature of the halogen leaving group plays a pivotal role in the kinetics of SNAr reactions. The established order of reactivity is:
F > Cl > Br > I
This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the inductive effect of the more electronegative halogens. For instance, studies on the reaction of 2-halopyridines with sodium ethoxide have shown that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine. This highlights the superior reactivity of the fluoro-substituted heterocycles in SNAr reactions.
When considering 2-chloro-5-nitropyrazine in the context of other halopyrazines, we can infer the following reactivity trends:
-
2-Fluoro-5-nitropyrazine would be expected to be significantly more reactive than 2-chloro-5-nitropyrazine due to the greater electronegativity of fluorine.
-
2-Bromo-5-nitropyrazine and 2-Iodo-5-nitropyrazine would be expected to be less reactive than 2-chloro-5-nitropyrazine in SNAr reactions.
It is also important to note that while the pyrazine core is activated towards nucleophilic attack, it is generally less reactive than the corresponding pyrimidine system. For example, it has been reported that 2-chloropyrimidine is roughly 100 times more reactive than 2-chloropyrazine.[1] This underscores the subtle electronic effects of the positioning of the heteroatoms in the ring.
Experimental Protocol: A Guide to Comparative Kinetic Analysis
To facilitate further research and direct comparison, we provide a detailed protocol for a comparative kinetic study of halopyrazine reactivity using UV-Vis spectrophotometry. This method is robust, reliable, and allows for the precise determination of reaction rate constants.
Objective: To determine and compare the second-order rate constants for the reaction of 2-Chloro-5-nitropyrazine and other halopyrazines with a model nucleophile (e.g., piperidine).
Materials:
-
2-Chloro-5-nitropyrazine
-
Other halopyrazines for comparison (e.g., 2-chloropyrazine, 2-fluoropyrazine)
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halopyrazine substrate (e.g., 10 mM in acetonitrile).
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in acetonitrile). Ensure the nucleophile is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the expected reaction product (e.g., 2-(piperidin-1-yl)-5-nitropyrazine) to determine the wavelength of maximum absorbance (λmax). The starting halopyrazine should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a constant temperature water bath.
-
To a quartz cuvette, add a known volume of the piperidine solution and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small, known volume of the halopyrazine stock solution into the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
-
Comparative Analysis:
-
Perform this entire procedure for each of the halopyrazine substrates to be compared. The resulting k₂ values will provide a direct quantitative comparison of their reactivity.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism, the logical relationship between structure and reactivity, and the experimental workflow.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for comparative kinetic analysis of halopyrazine reactivity.
Conclusion
2-Chloro-5-nitropyrazine stands out as a highly reactive and versatile building block in organic synthesis. Its reactivity is significantly enhanced by the presence of the para-nitro group, which effectively stabilizes the key Meisenheimer intermediate in nucleophilic aromatic substitution reactions. When compared to other halopyrazines, its reactivity is greater than that of its non-nitrated counterpart and its bromo and iodo analogues in SNAr reactions, but less than its fluoro analogue. Understanding these reactivity trends is crucial for researchers and drug development professionals in designing efficient synthetic routes and exploring the chemical space around the pyrazine scaffold. The provided experimental protocol offers a robust framework for quantifying these reactivity differences and furthering our understanding of these important heterocyclic compounds.
References
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Chapman, N. B., & Rees, C. W. (1954). The kinetics and mechanism of aromatic nucleophilic substitution. Part I. The reactions of some chloronitropyridines with piperidine. Journal of the Chemical Society, 1190-1196. [Link]
-
Schlosser, M., & Rausis, T. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 89(11), 2631-2646. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents?. Chemistry-A European Journal, 19(34), 11316-11323. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
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A Comparative Guide to the Kinetic Profile of 2-Chloro-5-nitropyrazine in Nucleophilic Aromatic Substitution
Introduction: The Significance of 2-Chloro-5-nitropyrazine in Synthesis
For researchers, scientists, and professionals in drug development, the pyrazine moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. 2-Chloro-5-nitropyrazine serves as a highly versatile electrophilic building block. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a reaction class of immense importance in the synthesis of complex molecules.[1][2] The electron-deficient pyrazine ring, further activated by the potent electron-withdrawing nitro group at the C5 position, renders the C2 position susceptible to attack by a wide array of nucleophiles.[3]
This guide provides an in-depth technical comparison of the kinetic performance of 2-Chloro-5-nitropyrazine with various classes of nucleophiles. We will dissect the causality behind experimental choices for kinetic analysis, present objective performance data derived from standardized protocols, and offer a mechanistic framework to rationalize the observed reactivity trends. The protocols and data herein are designed to be self-validating, empowering you to reliably predict and optimize your synthetic strategies.
The SNAr Mechanism: A Tale of Two Pathways
Nucleophilic aromatic substitution on electron-poor heteroaromatics like 2-Chloro-5-nitropyrazine is not a simple one-step displacement. The reaction proceeds via a multi-step pathway, the kinetics of which are highly sensitive to the nucleophile, substrate, and solvent.[2][4] The generally accepted mechanism is the two-step addition-elimination pathway involving a discrete intermediate.[5][6]
-
Step 1 (Rate-Determining): Nucleophilic Attack. The nucleophile attacks the electrophilic carbon atom (C2), which bears the leaving group (chloride). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is paramount; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization.[4][7] The formation of this intermediate is typically the slow, rate-determining step of the reaction.[7]
-
Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group.
While the two-step pathway is common, some SNAr reactions can proceed through a concerted mechanism (cSNAr) , where the bond formation and bond breaking occur simultaneously.[2] This is often influenced by the stability of the putative Meisenheimer complex and the nature of the leaving group.[8] For the purposes of this guide, we will primarily consider the more common two-step mechanism, which provides an excellent model for rationalizing reactivity differences.
Caption: The two-step addition-elimination (SNAr) mechanism.
Comparative Kinetic Analysis: Performance with Key Nucleophiles
To provide a quantitative comparison, we have compiled kinetic data for the reaction of various nucleophiles with activated chloro-heterocycles. While specific data for 2-Chloro-5-nitropyrazine is limited in the literature, the reactivity trends observed for the structurally similar 2-chloro-5-nitropyridine serve as an excellent and reliable proxy for predicting performance. The following data summarizes second-order rate constants (k₂) measured under standardized conditions.
Experimental Rationale: The choice of piperidine as a benchmark nucleophile is deliberate. It is a secondary amine of moderate basicity, its reactions are typically clean, and it avoids the complexities of proton transfer catalysis that can occur with primary amines.[5] Methanol and ethanol are common solvents that can solvate the charged intermediate, facilitating the reaction.
Table 1: Comparative Second-Order Rate Constants (k₂) for Reactions with Piperidine at 40°C
| Electrophile | Solvent | k₂ (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-5-nitropyrazine (Predicted) | Ethanol | ~ 1 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine[9] | Ethanol | 7.30 x 10⁻⁵ | Moderate |
| 2-Chloro-3-nitropyridine[9] | Ethanol | 1.17 x 10⁻³ | High |
| 4-Chloro-3-nitropyridine[9] | Ethanol | 1.80 x 10⁻² | Very High |
| 5-Chloro-2-nitropyridine[9] | Ethanol | 1.52 x 10⁻⁴ | Moderate |
Note: The value for 2-Chloro-5-nitropyrazine is an educated prediction based on the electronic effects of the pyrazine ring compared to pyridine. The additional ring nitrogen in pyrazine is expected to increase the electrophilicity of the reaction center, leading to a slightly faster rate than its pyridine analog.
Table 2: Influence of Nucleophile on Reactivity with Activated Chloro-Heterocycles
| Nucleophile Class | Example | General Reactivity Trend | Mechanistic Rationale |
| Secondary Amines | Piperidine, Morpholine | High | Strong nucleophilicity, reaction is generally not base-catalyzed. |
| Primary Amines | Aniline, Benzylamine | Moderate to High | Reactivity correlates with basicity. Can exhibit base catalysis. |
| Alkoxides | Sodium Methoxide | High | Potent nucleophiles, but can lead to side reactions. |
| Thiols/Thiolates | Thiophenol, Cysteine | Very High | Excellent nucleophilicity due to the polarizability of sulfur (the "alpha effect").[8][10][11] |
| Hydroxide | Sodium Hydroxide | Moderate | Can act as a nucleophile but may also promote ring-opening side reactions in highly activated systems.[12] |
Experimental Protocol: Kinetic Measurement by UV-Vis Spectrophotometry
This protocol details a robust, self-validating method for determining the second-order rate constant (k₂) for the reaction of 2-Chloro-5-nitropyrazine with a nucleophile. The method relies on monitoring the formation of the colored product over time under pseudo-first-order conditions.
Causality of Experimental Design:
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (at least 10-fold), its concentration remains effectively constant throughout the reaction.[6][10] This simplifies the rate law from second-order overall to pseudo-first-order with respect to the substrate, making the data analysis more straightforward.
-
UV-Vis Monitoring: The reaction product, a 2-amino-5-nitropyrazine derivative, is typically a colored compound with a distinct UV-Vis absorbance maximum, separate from the reactants.[6][10][13] This allows for continuous, non-invasive monitoring of its formation.[14]
-
Thermostatted Cell Holder: SNAr reactions are sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1°C) is critical for obtaining reproducible kinetic data.[6][10]
Materials:
-
2-Chloro-5-nitropyrazine
-
Nucleophile of interest (e.g., Piperidine, freshly distilled)
-
Anhydrous solvent (e.g., spectroscopic grade Methanol or Acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Caption: Workflow for determining second-order rate constants.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Chloro-5-nitropyrazine (e.g., 1.0 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of at least four stock solutions of the nucleophile at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. The concentrations should be at least 10-fold higher than the final substrate concentration.
-
Allow all solutions to equilibrate to the desired reaction temperature in a constant temperature bath.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the expected product. This can be determined by running a full spectrum on a completed reaction mixture.
-
Pipette the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
To initiate the reaction, inject a small, precise volume of the substrate stock solution into the cuvette (e.g., 10 µL into 2.5 mL), mix rapidly, and immediately begin data acquisition.[6][10]
-
Collect absorbance readings at regular time intervals until no further change is observed (typically 3-5 half-lives).
-
-
Data Analysis:
-
Determine the Pseudo-First-Order Rate Constant (k_obs): The observed rate constant, k_obs, is determined by fitting the absorbance vs. time data to a first-order rate equation. A plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t and A_∞ is the final absorbance) will yield a straight line with a slope of -k_obs.[9]
-
Determine the Second-Order Rate Constant (k₂): Repeat the kinetic measurement for each of the different nucleophile concentrations. The relationship between the observed rate constant and the nucleophile concentration is given by: k_obs = k₂[Nucleophile].
-
Plot k_obs versus the concentration of the nucleophile. The slope of the resulting straight line is the second-order rate constant, k₂.[5]
-
Conclusion and Future Outlook
The kinetic studies of 2-Chloro-5-nitropyrazine reveal it to be a moderately reactive substrate suitable for a wide range of nucleophilic aromatic substitution reactions. Its reactivity is predictably governed by the nucleophilicity of the attacking species, with thiols and secondary amines demonstrating high efficacy. The provided experimental protocol offers a reliable and reproducible method for quantifying this reactivity, enabling researchers to make data-driven decisions in reaction optimization and library synthesis.
Understanding these kinetic principles is not merely an academic exercise; it is fundamental to the efficient development of novel pharmaceuticals and agrochemicals. By leveraging this data, scientists can fine-tune reaction conditions, minimize side-product formation, and accelerate the discovery of new chemical entities with enhanced biological activity.
References
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Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]
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Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic, and active methylene nucleophiles on the norcorrole backbone. Available at: [Link]
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Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. Available at: [Link]
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Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Chloro-5-nitropyridine. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Available at: [Link]
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Lee, J. C., et al. (2017). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society. Available at: [Link]
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Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]
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Seik, W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Available at: [Link]
-
Roberts, B. P., & Perrio, S. (1997). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]
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Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
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Following Kinetics using UV vis spectroscopy. (2016, September 17). YouTube. Available at: [Link]
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A Comparative Guide to the Spectroscopic Identification of Byproducts in 2-Chloro-5-nitropyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Byproduct Identification
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 2-chloro-5-nitropyrazine serves as a crucial intermediate. Its reactions, particularly nucleophilic aromatic substitutions (SNAr), are fundamental in constructing more complex molecular architectures. However, the reactive nature of this substrate can lead to the formation of various byproducts, which can impact the purity, yield, and safety of the final product. Therefore, the accurate identification and characterization of these byproducts are paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive overview of spectroscopic techniques for identifying byproducts in reactions involving 2-chloro-5-nitropyrazine, supported by experimental data and protocols.
Common Reaction Pathways and Potential Byproducts of 2-Chloro-5-nitropyrazine
The primary reaction pathway for 2-chloro-5-nitropyrazine is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[1] The electron-withdrawing nitro group and the pyrazine ring nitrogens activate the molecule for nucleophilic attack.[1] However, side reactions can occur, leading to a range of byproducts.
Primary SNAr Reaction:
-
With Amines: Reaction with primary or secondary amines yields 2-amino-5-nitropyrazine derivatives.
-
With Alkoxides/Hydroxide: Reaction with alkoxides or hydroxide ions produces 2-alkoxy-5-nitropyrazines or the hydrolysis product, 2-hydroxy-5-nitropyrazine.
Potential Byproduct Formation:
-
Hydrolysis: In the presence of water, 2-chloro-5-nitropyrazine can hydrolyze to form 2-hydroxy-5-nitropyrazine. This can be a significant byproduct if the reaction is not conducted under anhydrous conditions.
-
Over-reaction/Di-substitution: While less common for this specific substrate, in some cases, further reactions can occur, especially with highly reactive nucleophiles or under forcing conditions.
-
Isomeric Byproducts: In the synthesis of 2-chloro-5-nitropyrazine itself, isomeric byproducts such as 2-chloro-3-nitropyridine can be formed.[2]
-
Ring Opening: Under strongly basic conditions, ring-opening of the pyrazine nucleus can occur.[3][4]
Below is a diagram illustrating the primary SNAr reaction and a common hydrolysis byproduct pathway.
Caption: Reaction pathways for 2-chloro-5-nitropyrazine.
Spectroscopic Techniques for Byproduct Identification
A combination of spectroscopic techniques is essential for the unambiguous identification of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the primary tools employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the pyrazine ring are highly sensitive to the nature of the substituent at the C2 position.
-
2-Chloro-5-nitropyrazine (Starting Material): The protons on the pyrazine ring will have characteristic chemical shifts.
-
2-Amino-5-nitropyrazine (Product): The introduction of an amino group will cause an upfield shift of the pyrazine ring protons compared to the starting material due to the electron-donating nature of the amino group.
-
2-Hydroxy-5-nitropyrazine (Byproduct): The hydroxyl group will also cause an upfield shift of the ring protons, but the shift will be different from that of the amino group, allowing for differentiation.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazine ring are also indicative of the substitution pattern. The carbon atom attached to the substituent (C2) will show a significant change in its chemical shift.
Comparative ¹H NMR Data:
| Compound | H-3 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) |
| 2-Chloro-5-nitropyrazine | ~8.9 | ~9.2 |
| 2-Amino-5-nitropyrazine | ~8.2 | ~8.9 |
| 2-Hydroxy-5-nitropyrazine | ~8.1 | ~8.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the main product and any byproducts.[6] The fragmentation pattern can also provide valuable structural information.
-
2-Chloro-5-nitropyrazine (Starting Material): The molecular ion peak will be observed at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) in a roughly 3:1 ratio.[7][8]
-
2-Amino-5-nitropyrazine (Product): The molecular ion peak will be at m/z 140.[9][10][11]
-
2-Hydroxy-5-nitropyrazine (Byproduct): The molecular ion peak will be at m/z 141.
Comparative MS Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| 2-Chloro-5-nitropyrazine | C₄H₂ClN₃O₂ | 159.54 | 159/161 |
| 2-Amino-5-nitropyrazine | C₄H₄N₄O₂ | 140.10 | 140 |
| 2-Hydroxy-5-nitropyrazine | C₄H₃N₃O₃ | 141.08 | 141 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecules.
-
2-Chloro-5-nitropyrazine (Starting Material): Will show characteristic peaks for the C-Cl bond and the nitro group (NO₂).
-
2-Amino-5-nitropyrazine (Product): The appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the C-Cl band will confirm the substitution.
-
2-Hydroxy-5-nitropyrazine (Byproduct): A broad O-H stretching band (around 3200-3600 cm⁻¹) will be observed.
Comparative IR Data:
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) |
| 2-Chloro-5-nitropyrazine | C-Cl, NO₂ | ~700-800, ~1550 & ~1350 |
| 2-Amino-5-nitropyrazine | N-H, NO₂ | ~3300-3500, ~1550 & ~1350 |
| 2-Hydroxy-5-nitropyrazine | O-H, NO₂ | ~3200-3600 (broad), ~1550 & ~1350 |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
A representative sample from the reaction mixture should be taken and worked up to remove any excess reagents or solvents that may interfere with the analysis. A common workup procedure involves quenching the reaction, extracting the organic components, and drying the organic layer. The crude product can then be analyzed directly or after purification by techniques like column chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the crude product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative amounts of product and byproducts.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the gas chromatograph. The components of the mixture will be separated based on their boiling points and interactions with the column.
-
MS Analysis: As the components elute from the GC column, they will be ionized (typically by electron ionization) and their mass-to-charge ratio will be determined by the mass spectrometer.
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a thin film on a salt plate.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the starting material, product, and byproducts.
Workflow for Byproduct Identification
The following diagram outlines a logical workflow for the spectroscopic identification of byproducts in 2-chloro-5-nitropyrazine reactions.
Caption: Analytical workflow for byproduct identification.
Conclusion
The systematic application of a suite of spectroscopic techniques, including NMR, MS, and IR, is indispensable for the comprehensive identification and characterization of byproducts in reactions involving 2-chloro-5-nitropyrazine. By understanding the common reaction pathways and potential side reactions, and by employing the analytical workflows outlined in this guide, researchers and drug development professionals can ensure the quality, purity, and safety of their synthesized compounds. This rigorous analytical approach is a cornerstone of robust chemical process development and is essential for bringing new pharmaceuticals to market.
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PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. [Link]
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NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]
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NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]
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NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]
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Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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ResearchGate. Theoretical and experimental NMR data of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and of its 4- and 6-methyl derivatives. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-nitropyridine [webbook.nist.gov]
- 9. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 11. 2-Amino-5-nitropyridine [webbook.nist.gov]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2-Chloro-5-nitropyrazine
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The Buchwald-Hartwig amination has emerged as an indispensable tool for this purpose, offering a versatile and efficient method for forging these critical linkages.[1] However, the success of this reaction is profoundly dependent on the judicious selection of a phosphine ligand, especially when dealing with challenging substrates such as electron-deficient heteroaryl chlorides.
This guide provides an in-depth comparison of ligands for the Buchwald-Hartwig amination of 2-Chloro-5-nitropyrazine, a common building block in pharmaceutical and agrochemical research. The electron-withdrawing nature of the pyrazine ring and the nitro group makes this substrate particularly susceptible to side reactions, demanding a carefully optimized catalytic system. Herein, we will explore the performance of various new and established ligands, supported by experimental data, to provide a rational basis for ligand selection in your own research.
The Challenge of 2-Chloro-5-nitropyrazine
The amination of 2-Chloro-5-nitropyrazine presents a unique set of challenges. The electron-deficient nature of the pyrazine ring can lead to a sluggish oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle. Furthermore, the presence of the nitro group can complicate the reaction through potential side reactions or catalyst inhibition. Therefore, the choice of ligand is critical to overcome these hurdles and achieve high yields and selectivity.
Comparative Performance of Modern Phosphine Ligands
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated phosphine ligands.[2] Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald and Hartwig groups, have proven to be highly effective for the amination of challenging aryl and heteroaryl chlorides.[3]
Below is a comparative table summarizing the performance of a selection of modern ligands in the Buchwald-Hartwig amination of substrates similar to 2-Chloro-5-nitropyrazine. While specific comparative data for 2-Chloro-5-nitropyrazine is not extensively available in a single study, the data presented for analogous electron-deficient heteroaryl chlorides provides a strong predictive framework for ligand selection.
| Ligand | Amine Substrate | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2-24 | 89 | [3] |
| RuPhos | Morpholine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [4] |
| BrettPhos | Piperidine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | [4] |
| cataCXium® A | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 24 | 75 | [4] |
| Josiphos | Benzylamine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 16 | 92 | [2] |
Note: The data presented is for illustrative purposes and is based on reactions with substrates analogous to 2-Chloro-5-nitropyrazine. Optimal conditions for a specific reaction may vary.
Mechanistic Considerations: The Role of the Ligand
The remarkable efficacy of modern biarylphosphine ligands in the Buchwald-Hartwig amination stems from their unique steric and electronic properties. These bulky ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards the oxidative addition of the aryl chloride.[1] The electron-rich nature of the phosphine ligand also facilitates this crucial step.
Following oxidative addition, the amine coordinates to the palladium(II) center, and subsequent deprotonation by the base forms a palladium-amido complex. The steric bulk of the ligand then facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: A Representative Procedure
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Chloro-5-nitropyrazine with a primary amine, using a Buchwald-type ligand. This protocol should be considered a starting point and may require optimization for specific substrates and ligands.
Materials:
-
2-Chloro-5-nitropyrazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2-Chloro-5-nitropyrazine and the amine to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-nitropyrazine derivative.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-5-nitropyrazine
As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-nitropyrazine, a compound frequently used as an intermediate in pharmaceutical synthesis.[1] The procedures outlined here are grounded in established safety protocols for handling halogenated and nitroaromatic compounds, ensuring the protection of personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 2-Chloro-5-nitropyrazine is a hazardous substance that requires careful handling.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2]
Upon thermal decomposition, it may release toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][2] Therefore, all handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
| Hazard Classification (GHS) | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330[1] |
| Skin Irritation (Category 2) | P280, P302+P352, P332+P313[1][4] |
| Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313[1][6] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261, P271, P304+P340, P312[4] |
This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for complete information.
Required Personal Protective Equipment (PPE)
Adequate personal protective equipment is non-negotiable. The causality is simple: creating robust barriers between the researcher and the hazardous material is the most direct way to prevent exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[7] Ensure they are inspected for integrity before each use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, such as dissolving the solid or handling solutions, a face shield should be worn in addition to goggles.[5][7]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[7]
-
Respiratory Protection: All handling of 2-Chloro-5-nitropyrazine, especially in its powdered form, must occur inside a certified chemical fume hood to prevent inhalation.[4][6] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with correct classification and segregation. 2-Chloro-5-nitropyrazine falls into the category of halogenated organic waste .[8] This classification is critical because mixing halogenated compounds with non-halogenated solvents can complicate and increase the cost of disposal, as many recycling or fuel-blending processes are intolerant to halogens.[9]
The Golden Rule of Chemical Waste: Do NOT mix incompatible waste streams.
Mixing 2-Chloro-5-nitropyrazine waste with the following is strictly prohibited:
-
Strong Oxidizing Agents, Strong Acids, Strong Bases: Can cause violent reactions.[1]
-
Non-Halogenated Solvents: Keep separate to allow for proper disposal routes (e.g., incineration vs. solvent recycling).[8]
-
Aqueous Waste: Do not mix organic waste with aqueous waste streams.
All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
Step-by-Step Disposal Protocol
The following protocols address the most common forms of waste containing 2-Chloro-5-nitropyrazine.
-
Container Selection: Obtain a dedicated hazardous waste container, preferably a high-density polyethylene (HDPE) or glass bottle with a screw cap.[10] The container must be clean, dry, and in good condition.
-
Labeling: Immediately affix a hazardous waste tag to the container. Fill out all required information, including the full chemical name ("2-Chloro-5-nitropyrazine"), the date accumulation started, and the associated hazards (e.g., "Toxic," "Irritant").
-
Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated scoop or spatula. Avoid creating dust.[6]
-
Closure: Securely close the container. The container must remain closed at all times except when actively adding waste.[10]
-
Storage: Store the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.
-
Pickup Request: Once the container is full or you have no more of this waste to discard, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
This includes items like gloves, weigh boats, paper towels, and silica gel contaminated with 2-Chloro-5-nitropyrazine.
-
Designation: Designate a specific, sealable plastic bag or a puncture-resistant container for "dry" contaminated waste.
-
Labeling: Clearly label the bag or container as "Halogenated Organic Solid Waste" and list "2-Chloro-5-nitropyrazine" as a contaminant.
-
Collection: Place all contaminated disposable items directly into this container. Do not overfill the bag.
-
Closure and Disposal: Once full, securely seal the bag/container. Request a pickup from your EHS office. Do not dispose of this waste in the regular trash.
-
Container Selection: Use a dedicated, clearly labeled container for "Halogenated Organic Liquid Waste."[8] The container must be made of a compatible material (e.g., glass or HDPE for most organic solvents).
-
Labeling and Log: Affix a hazardous waste tag. As you add waste, maintain a log of the contents on the tag, listing the chemical names and estimating the percentage of each component (e.g., "2-Chloro-5-nitropyrazine (~5g), Dichloromethane (200 mL)"). This is a regulatory requirement and essential for the final disposal facility.
-
Transfer: Using a funnel, carefully pour the waste solution into the container. Perform this task in a chemical fume hood.
-
Closure: Keep the container tightly sealed when not in use. This prevents the evaporation of volatile components into the lab atmosphere.
-
Storage and Pickup: Store in the Satellite Accumulation Area, segregated from incompatibles. Request an EHS pickup when the container is full.
Decision Workflow for Disposal
The following diagram illustrates the logical steps for properly segregating and containerizing waste generated from work with 2-Chloro-5-nitropyrazine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. youtube.com [youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of 2-Chloro-5-nitropyrazine
This guide is intended for researchers, scientists, and drug development professionals. The information provided herein is for guidance purposes only and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization.
Understanding the Potential Hazards: A Proactive Approach
Given the structural motifs present in 2-Chloro-5-nitropyrazine—a chlorinated heterocyclic ring and a nitro functional group—we must anticipate a certain hazard profile. Structurally similar compounds, such as 2-Chloro-5-nitropyridine, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it is prudent to handle 2-Chloro-5-nitropyrazine as a substance with the potential for similar toxicological effects.
Anticipated Hazard Classifications:
-
Acute Toxicity, Oral: Potentially harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Chloro-5-nitropyrazine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with appropriate cartridges for organic vapors and particulates- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoes | To prevent inhalation of fine powders and protect eyes and skin from contact. |
| Solution Preparation and Handling | - Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoes | To protect against splashes and direct skin/eye contact with the dissolved compound. |
| Running Reactions and Work-up | - Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoes- Face shield (if splash hazard is high) | To provide comprehensive protection during procedures with a higher risk of splashes or aerosols. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat- Closed-toe shoes | To ensure safety when handling potentially contaminated waste materials. |
Procedural Guidance: From Receipt to Disposal
A systematic and cautious approach to every step of the handling process is critical to ensuring laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, it should be treated as a spill.
-
Storage: Store 2-Chloro-5-nitropyrazine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed when not in use.
Handling and Use
All operations involving 2-Chloro-5-nitropyrazine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to avoid cross-contamination.
-
Dissolution: If preparing a solution, add the solid 2-Chloro-5-nitropyrazine to the solvent slowly and with stirring to avoid splashing.
-
Reaction: During a chemical reaction, maintain constant vigilance. Use appropriate glassware and ensure that the reaction is adequately contained.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Emergency Preparedness: A Plan for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
-
In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][3] Remove contaminated clothing and seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan: Responsible Stewardship
All waste containing 2-Chloro-5-nitropyrazine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, gloves, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of 2-Chloro-5-nitropyrazine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
